2-Amino-4,5-dichlorobenzothiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4,5-dichloro-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2N2S/c8-3-1-2-4-6(5(3)9)11-7(10)12-4/h1-2H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMOFXJZIUQGHTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1SC(=N2)N)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80349883 | |
| Record name | 2-amino-4,5-dichlorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1849-71-4 | |
| Record name | 2-amino-4,5-dichlorobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80349883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis and Characterization of 2-Amino-4,5-dichlorobenzothiazole
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive technical guide on the synthesis and characterization of 2-Amino-4,5-dichlorobenzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific isomer, this guide presents a proposed synthetic pathway based on established methodologies for analogous 2-aminobenzothiazoles. It includes detailed, step-by-step experimental protocols for its synthesis and subsequent characterization by modern analytical techniques. All quantitative and qualitative data are systematically presented, and key workflows are visualized to aid in experimental design and execution.
Introduction
The 2-aminobenzothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The substitution pattern on the benzene ring of the benzothiazole nucleus plays a crucial role in modulating the pharmacological profile of these molecules. Halogenated derivatives, in particular, are of significant interest as they can enhance binding affinity, improve metabolic stability, and increase cell membrane permeability.
This guide focuses on this compound, a specific dichlorinated derivative. A proposed synthetic route starting from 3,4-dichloroaniline is detailed, employing a classical cyclization reaction. Furthermore, this document outlines the full suite of analytical techniques required to confirm the identity, purity, and structure of the final compound.
Proposed Synthesis of this compound
The most common and effective method for synthesizing 2-aminobenzothiazoles involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of an oxidizing agent, such as bromine or sulfuryl chloride.[1][4] The proposed synthesis for this compound follows this established chemical route, starting from 3,4-dichloroaniline.
The reaction proceeds via an in-situ formation of a thiourea derivative from the aniline, which then undergoes oxidative cyclization to form the benzothiazole ring.
Synthesis Workflow Diagram
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol: Synthesis
This protocol is adapted from established procedures for similar halogenated 2-aminobenzothiazoles.[1][5]
3.1. Materials and Reagents:
-
3,4-Dichloroaniline
-
Sodium thiocyanate (NaSCN)
-
Glacial acetic acid
-
Bromine (Br₂)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Standard laboratory glassware
-
Magnetic stirrer with heating and cooling capabilities
-
Ice bath
3.2. Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 3,4-dichloroaniline (0.1 mol) and sodium thiocyanate (0.22 mol) in glacial acetic acid (200 mL).
-
Bromination: Cool the stirred mixture in an ice-salt bath to 0-5 °C. Prepare a solution of bromine (0.1 mol) in 50 mL of glacial acetic acid. Add this bromine solution dropwise to the reaction mixture via the dropping funnel over a period of 60-90 minutes, ensuring the temperature is maintained below 10 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Pour the reaction mixture into a beaker containing 500 mL of crushed ice and water. Stir for 30 minutes.
-
Neutralization and Precipitation: Carefully neutralize the acidic solution by the slow addition of a 10% sodium hydroxide solution until the pH is approximately 7-8. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture.
-
Drying: Dry the purified white or off-white solid product in a vacuum oven at 60 °C to a constant weight.
Characterization of this compound
Upon successful synthesis, the identity, purity, and structure of the product must be confirmed using standard analytical techniques.
Physicochemical and Spectroscopic Data
The following table summarizes the expected characterization data for this compound.
| Property / Technique | Expected Data / Observation |
| Molecular Formula | C₇H₄Cl₂N₂S |
| Molecular Weight | 219.09 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | Expected in the range of 210-230 °C (based on related isomers)[1] |
| Solubility | Sparingly soluble in water; soluble in DMSO, DMF, and hot ethanol |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~7.8-8.2 (s, 2H, -NH₂), δ ~7.4 (d, 1H, Ar-H), δ ~7.2 (d, 1H, Ar-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | Expected peaks in the aromatic region (δ 110-150 ppm) and for the C=N carbon (δ >160 ppm) |
| FT-IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1630 (N-H bend), ~1550 (C=N stretch), ~800-750 (C-Cl stretch) |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ at ~220.96, showing a characteristic isotopic pattern for two chlorine atoms |
Analytical Characterization Workflow
Caption: Logical workflow for the characterization of synthesized compounds.
Detailed Characterization Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve approximately 10-15 mg of the purified product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Record ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Analyze the chemical shifts, integration, and coupling patterns to confirm the aromatic proton arrangement and the presence of the amine group.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Identify characteristic absorption bands corresponding to N-H, C=N, and C-Cl bonds to confirm the presence of key functional groups.
-
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.
-
Analyze using an Electrospray Ionization (ESI) source coupled to a mass analyzer (e.g., Q-TOF or Orbitrap).[6][7]
-
Identify the molecular ion peak [M+H]⁺ and verify that its mass and isotopic distribution pattern match the calculated values for C₇H₄Cl₂N₂S.
-
Biological Context and Potential Applications
Role as a Pharmacophore in Drug Discovery
Caption: Role of the 2-aminobenzothiazole scaffold in targeting biological pathways.
This diagram illustrates how the core structure can be modified to interact with various biological targets, leading to a range of therapeutic activities.[2][3] The specific dichlorination at the 4- and 5-positions of the title compound offers a unique substitution pattern for exploration in structure-activity relationship (SAR) studies.
References
- 1. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 6. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-4,5-dichlorobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-4,5-dichlorobenzothiazole is a halogenated heterocyclic compound belonging to the versatile class of 2-aminobenzothiazoles. This class of molecules is of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. This technical guide provides a summary of the available physicochemical data for this compound and its closely related analogs. It also outlines a plausible synthetic route and general analytical methodologies for its characterization. Furthermore, a hypothetical signaling pathway is presented to illustrate a potential mechanism of action for this class of compounds.
Physicochemical Properties
Direct experimental data for this compound is limited in publicly available literature. However, by examining the properties of structurally similar compounds, we can infer its likely physicochemical characteristics. The following table summarizes the available and estimated data for this compound and compares it with its mono- and di-chloro analogs.
| Property | This compound (Target Compound) | 2-Amino-4-chlorobenzothiazole[1][2][3][4] | 2-Amino-6-chlorobenzothiazole | 2-Amino-4,7-dichlorobenzothiazole |
| Molecular Formula | C₇H₄Cl₂N₂S | C₇H₅ClN₂S | C₇H₅ClN₂S | C₇H₄Cl₂N₂S |
| Molecular Weight | 219.09 g/mol | 184.65 g/mol [3][4] | 184.65 g/mol | 219.09 g/mol |
| Melting Point (°C) | Data not available | 202 - 207[2] | 199 - 201 | 228 - 230[5] |
| Boiling Point (°C) | Data not available | Data not available | Data not available | Data not available |
| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like ethanol and DMSO. | Data not available | Data not available | Data not available |
| pKa | Data not available | Data not available | Data not available | Data not available |
| logP | Data not available | 2.7 (Computed)[3] | Data not available | Data not available |
| Appearance | Likely a crystalline solid | White to amber powder/crystal[2] | Data not available | White solid[5] |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway:
A likely precursor for the synthesis of this compound is 3,4-dichloroaniline. The synthesis would likely proceed via the following steps:
-
Thiocyanation of 3,4-dichloroaniline: Reaction of 3,4-dichloroaniline with an alkali metal thiocyanate (e.g., potassium thiocyanate) in the presence of a halogenating agent like bromine in a suitable solvent such as acetic acid. This would form an intermediate N-(3,4-dichlorophenyl)thiourea.
-
Cyclization: The intermediate thiourea would then undergo intramolecular cyclization to form the 2-aminobenzothiazole ring system. This cyclization can often be promoted by the reaction conditions of the initial thiocyanation or by subsequent treatment with an oxidizing agent.
A general experimental protocol based on the synthesis of other 2-aminobenzothiazoles is as follows:
-
Dissolve 3,4-dichloroaniline in a suitable solvent like glacial acetic acid.
-
Add potassium thiocyanate to the solution and cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid to the cooled mixture with constant stirring.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the crude product, wash with water, and recrystallize from a suitable solvent such as ethanol to obtain pure this compound.
Visualizing the Synthetic Workflow:
Caption: Proposed synthesis workflow for this compound.
Analytical Characterization
The characterization of the synthesized this compound would involve a combination of spectroscopic and chromatographic techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the aromatic protons on the benzothiazole ring and the protons of the amino group. The splitting patterns and chemical shifts would confirm the substitution pattern.
-
¹³C NMR: Would provide information on the carbon skeleton of the molecule, with distinct signals for the aromatic carbons, the carbon of the thiazole ring, and the carbon bearing the amino group.
-
-
Mass Spectrometry (MS): Would be used to determine the molecular weight of the compound and to study its fragmentation pattern, further confirming the structure.
-
Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H stretching of the primary amine, C=N stretching of the thiazole ring, and C-Cl stretching vibrations.
-
High-Performance Liquid Chromatography (HPLC): Would be employed to determine the purity of the synthesized compound.
General Analytical Workflow:
Caption: General analytical workflow for the characterization of this compound.
Potential Biological Activity and Signaling Pathways
While specific biological activities and signaling pathways for this compound have not been reported, the 2-aminobenzothiazole scaffold is a well-known pharmacophore present in numerous compounds with diverse biological activities, including anticancer, antibacterial, and antifungal effects. Many of these activities are attributed to the ability of the benzothiazole ring system to interact with various biological targets, such as enzymes and receptors.
For instance, many 2-aminobenzothiazole derivatives have been investigated as kinase inhibitors. Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminobenzothiazole scaffold can act as a hinge-binding motif, interacting with the ATP-binding site of kinases and thereby inhibiting their activity.
Hypothetical Signaling Pathway: Kinase Inhibition
The following diagram illustrates a hypothetical mechanism by which a 2-aminobenzothiazole derivative could inhibit a protein kinase, leading to the downstream blockade of a signaling pathway involved in cell proliferation.
Caption: Hypothetical kinase inhibition pathway by this compound.
Conclusion
This compound represents an intriguing yet under-characterized molecule within the pharmacologically significant 2-aminobenzothiazole family. While direct experimental data on its physicochemical properties and biological activity are scarce, this guide provides a framework for its synthesis, analysis, and potential therapeutic applications based on the well-established chemistry and biology of its structural analogs. Further research is warranted to fully elucidate the properties of this compound and to explore its potential as a lead structure in drug discovery programs.
References
- 1. 2-Amino-4-chlorobenzothiazole|lookchem [lookchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Benzothiazolamine, 4-chloro- | C7H5ClN2S | CID 29872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-氨基-4-氯苯并噻唑 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 2-Amino-4,5-dichlorobenzothiazole and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Data of Dichlorinated 2-Aminobenzothiazole Isomers
While specific data for 2-Amino-4,5-dichlorobenzothiazole is unavailable, the properties of the known 4,6- and 5,6-dichloro isomers are summarized below for comparative reference.
| Property | 2-Amino-4,6-dichlorobenzothiazole | 2-Amino-5,6-dichlorobenzothiazole |
| CAS Number | 16582-59-5 | 24072-75-1[1][2][3] |
| Molecular Formula | C₇H₄Cl₂N₂S | C₇H₄Cl₂N₂S[1] |
| Molecular Weight | 219.1 g/mol | 219.09 g/mol [1] |
| Appearance | - | White solid or powder[4] |
| Melting Point | - | 218-219 °C[4] |
Synthesis of Dichlorinated 2-Aminobenzothiazoles: A General Experimental Protocol
The synthesis of 2-aminobenzothiazole derivatives often proceeds via the cyclization of a substituted aniline. For dichlorinated analogs, the corresponding dichloroaniline is a common starting material. The following is a generalized protocol based on established methods for related compounds.
Reaction: Synthesis of 2-amino-dichlorobenzothiazole from dichloroaniline.
Materials:
-
Dichloroaniline (e.g., 3,4-dichloroaniline for the 5,6-dichloro isomer)
-
Potassium thiocyanate (KSCN) or Ammonium thiocyanate (NH₄SCN)
-
Bromine (Br₂)
-
Glacial Acetic Acid
Procedure:
-
Dissolve the dichloroaniline starting material in glacial acetic acid in a suitable reaction vessel.
-
Add potassium thiocyanate or ammonium thiocyanate to the solution and stir until a homogenous mixture is achieved.
-
Cool the reaction mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Heat the mixture at a reflux temperature for a specified duration to facilitate cyclization.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Neutralize the solution with a base (e.g., ammonium hydroxide) to precipitate the crude product.
-
Filter the precipitate, wash it thoroughly with water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 2-amino-dichlorobenzothiazole.
Note: This is a generalized procedure. Reaction conditions, such as temperature, reaction time, and purification methods, may need to be optimized for specific isomers.
Biological Activity and Signaling Pathways
Derivatives of 2-aminobenzothiazole are recognized as "privileged structures" in medicinal chemistry, demonstrating a wide array of biological activities.[5] This scaffold is a key component in numerous compounds with therapeutic potential.
Anticancer Activity: Many 2-aminobenzothiazole derivatives have been investigated for their potential as anticancer agents.[6] These compounds can exert their effects by targeting various molecular pathways involved in cancer progression.[6] One of the significant signaling pathways implicated is the PI3K/AKT/mTOR pathway, which is crucial for cell growth, proliferation, and survival, and is often dysregulated in cancer.[7][8] Inhibition of key kinases within this pathway by 2-aminobenzothiazole derivatives can lead to the suppression of tumor growth.[6]
Antimicrobial and Other Activities: Beyond cancer, this class of compounds has shown promise in other therapeutic areas. Various derivatives have been synthesized and evaluated for their antibacterial, antifungal, anti-inflammatory, and antiviral properties.[9][10] The specific biological activity is often modulated by the nature and position of substituents on the benzothiazole ring.
Visualized Synthesis Workflow
The following diagram illustrates a general workflow for the synthesis of dichlorinated 2-aminobenzothiazoles.
Caption: Generalized Synthesis Workflow for Dichlorinated 2-Aminobenzothiazoles.
References
- 1. scbt.com [scbt.com]
- 2. shubhamspecialty.com [shubhamspecialty.com]
- 3. pharmaceutical-tech.com [pharmaceutical-tech.com]
- 4. echemi.com [echemi.com]
- 5. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iajesm.in [iajesm.in]
- 7. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Spectroscopic Analysis of 2-Amino-4,5-dichlorobenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-4,5-dichlorobenzothiazole, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents a structured summary of expected spectroscopic data based on the analysis of closely related analogs.
Introduction
This compound is a substituted benzothiazole derivative. The benzothiazole core is a prominent scaffold in a wide array of biologically active compounds. The precise substitution pattern, in this case, the amino group at the 2-position and chlorine atoms at the 4- and 5-positions of the benzene ring, significantly influences its chemical properties and potential applications. Accurate spectroscopic characterization is paramount for confirming the chemical structure, assessing purity, and understanding the electronic and steric properties of the molecule.
Spectroscopic Data
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 7.0 - 7.8 | Doublet, Doublet |
| -NH₂ | 5.0 - 7.5 | Broad Singlet |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=N | 165 - 175 |
| Aromatic C-Cl | 120 - 135 |
| Aromatic C-H | 115 - 130 |
| Aromatic C-S | 140 - 155 |
| Aromatic C-N | 145 - 160 |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (Amino) | 3300 - 3500 | Medium, Broad |
| C=N Stretch (Thiazole) | 1620 - 1660 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-Cl Stretch | 1000 - 1100 | Strong |
| C-S Stretch | 600 - 800 | Medium |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z Ratio |
| [M]⁺ | ~218, 220, 222 (isotopic pattern for 2 Cl) |
| [M+H]⁺ | ~219, 221, 223 (isotopic pattern for 2 Cl) |
Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation: Prepare the solid sample using the potassium bromide (KBr) pellet method. Mix a small amount of the finely ground sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Press the mixture in a hydraulic press to form a transparent pellet.
-
Background Spectrum: Record a background spectrum of a pure KBr pellet to subtract atmospheric and instrumental interferences.
-
Data Acquisition: Place the sample pellet in the spectrometer's sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the various functional groups in the molecule.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for this type of molecule.
-
Mass Analysis: The ionized fragments are separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion, generating a mass spectrum. The molecular ion peak ([M]⁺) will provide the molecular weight of the compound. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic characterization of this compound.
2-Amino-4,5-dichlorobenzothiazole: A Technical Guide to its Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
Solubility Profile
A definitive quantitative solubility profile for 2-Amino-4,5-dichlorobenzothiazole in various solvents is not currently documented in publicly accessible literature. A safety data sheet for the compound explicitly states "no data available" for solubility.[1] However, by examining the solubility of structurally similar benzothiazole derivatives, a qualitative and inferred solubility profile can be established.
Inferred Solubility Characteristics
Based on data from related compounds, this compound is anticipated to exhibit poor aqueous solubility and better solubility in certain organic solvents. The presence of two chlorine atoms on the benzene ring is likely to increase its lipophilicity compared to unsubstituted 2-aminobenzothiazole.
Table 1: Solubility Data of 2-Aminobenzothiazole Analogues
| Compound | Solvent | Solubility | Reference |
| 2-Amino-4-chlorobenzothiazole | Dichloroethane | Soluble | iChemical |
| 2-Amino-4-chlorobenzothiazole | Water | Insoluble | iChemical |
| 2-Aminobenzothiazole | Water | Very slightly soluble | [1] |
| 2-Aminobenzothiazole | Alcohol | Freely soluble | [1] |
| 2-Aminobenzothiazole | Chloroform | Freely soluble | [1] |
| 2-Aminobenzothiazole | Diethyl ether | Freely soluble | [1] |
| 2-Amino-4-methylbenzothiazole | Water | < 1 mg/mL at 75 °F | [2] |
Experimental Protocol for Solubility Determination
To ascertain the precise solubility of this compound, a systematic experimental approach is necessary. The following protocol outlines a standard isothermal shake-flask method.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound (analytical grade)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, ethanol, acetonitrile, dimethyl sulfoxide)
-
Shaking incubator or water bath with temperature control
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to several vials.
-
Add a known volume of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pipette.
-
Filter the supernatant through a syringe filter to remove any undissolved solid.
-
-
Quantification (HPLC Method):
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.
-
Inject the filtered supernatant from the saturated solution into the HPLC.
-
Determine the concentration of this compound in the supernatant by interpolating its peak area on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility based on the determined concentration and any dilution factors used. Express the solubility in units such as mg/mL or µg/mL.
-
Caption: Experimental workflow for determining the solubility of a compound.
Stability Profile
Studies on other 2-aminobenzothiazole derivatives have indicated potential metabolic instability, which is a key consideration in drug development.[4] Furthermore, research on 2-aminobenzothiazole has explored its photodegradation and biodegradation pathways, suggesting that these are relevant degradation routes to consider for its dichlorinated analogue.[5]
Forced Degradation Studies (Stress Testing)
To comprehensively evaluate the stability of this compound, forced degradation studies under various stress conditions are essential. These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[2][6][7][8]
Objective: To assess the intrinsic stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions (for hydrolysis)
-
Hydrogen peroxide (H₂O₂) (for oxidation)
-
Photostability chamber with controlled light and UV exposure
-
Oven with temperature control
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
Procedure:
-
Hydrolytic Stability:
-
Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions.
-
Store the solutions at room temperature and an elevated temperature (e.g., 60 °C).
-
Analyze samples at various time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to monitor for degradation.
-
-
Oxidative Stability:
-
Prepare a solution of the compound in a suitable solvent and add a controlled amount of an oxidizing agent (e.g., 3% H₂O₂).
-
Store the solution at room temperature.
-
Analyze samples at different time intervals to assess degradation.
-
-
Photostability:
-
Expose solid powder and a solution of the compound to a controlled light source (e.g., ICH option 1 or 2) in a photostability chamber.
-
Include a dark control sample to differentiate between light-induced and thermal degradation.
-
Analyze the exposed and control samples by HPLC.
-
-
Thermal Stability:
-
Expose the solid compound to elevated temperatures (e.g., 60 °C, 80 °C) in a calibrated oven.
-
Analyze samples at various time points to determine the extent of thermal degradation.
-
Data Analysis:
-
Use a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Calculate the percentage of degradation at each time point and under each stress condition.
-
Characterize the major degradation products using techniques like LC-MS/MS and NMR.
Caption: A workflow for conducting forced degradation studies.
Potential Degradation Pathways
While the specific degradation products of this compound have not been reported, insights can be drawn from related structures. For instance, the photodegradation of 2-aminobenzothiazole can involve hydroxylation of the aromatic ring.[5] Given the presence of chlorine atoms, dehalogenation could also be a potential degradation pathway under certain conditions. Thermal decomposition is expected to lead to the fragmentation of the molecule, producing smaller, volatile compounds including NOx, SOx, and halogenated species.[3]
Caption: Hypothetical degradation pathways for this compound.
Conclusion
This technical guide consolidates the currently available information regarding the solubility and stability of this compound. Although direct quantitative data is lacking, a qualitative understanding can be inferred from its structural analogues. For drug development purposes, it is imperative that the experimental protocols outlined in this guide are performed to generate robust and reliable data. The provided workflows and diagrams offer a structured approach to these investigations, which are fundamental to the successful characterization and formulation of this and other novel chemical entities.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. echemi.com [echemi.com]
- 4. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide on the Crystal Structure Analysis of 2-Amino-4,5-dichlorobenzothiazole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural analysis of 2-aminobenzothiazole derivatives, with a focus on di-chloro substituted compounds like 2-Amino-4,5-dichlorobenzothiazole. Due to the limited availability of specific crystallographic data for the 4,5-dichloro isomer, this document presents a detailed analysis of the closely related compound, 2-amino-6-chlorobenzothiazole, as a representative example. This information is crucial for understanding the structure-activity relationships of this class of compounds, which are significant in medicinal chemistry.
Introduction
2-Aminobenzothiazoles are a class of heterocyclic compounds that form the core structure of various pharmacologically active molecules.[1] They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The substitution pattern on the benzothiazole ring, particularly with halogens, can significantly influence their biological efficacy. Understanding the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount for rational drug design and development.
Physicochemical Properties
While specific experimental data for this compound is scarce, the general properties can be inferred from related structures.
| Property | Value (2-Amino-4-chlorobenzothiazole) |
| Molecular Formula | C₇H₅ClN₂S |
| Molecular Weight | 184.65 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 203-205 °C |
| CAS Number | 19952-47-7 |
Data for 2-Amino-4-chlorobenzothiazole, a closely related compound.[2]
Synthesis and Crystallization
Synthesis of 2-Aminobenzothiazole Derivatives:
A common method for the synthesis of 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of bromine.[3]
General Synthetic Protocol:
-
A substituted aniline is dissolved in a suitable solvent, such as glacial acetic acid.
-
Potassium or ammonium thiocyanate is added to the solution.
-
The mixture is cooled, and a solution of bromine in the same solvent is added dropwise while maintaining a low temperature.
-
The reaction is stirred for several hours at room temperature.
-
The product is isolated by filtration and can be purified by recrystallization from an appropriate solvent like ethanol to yield crystalline 2-aminobenzothiazole.[3]
Crystallization for X-ray Diffraction:
Obtaining single crystals of sufficient quality is a critical step for X-ray crystallographic analysis.
General Crystallization Protocol:
-
A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethyl acetate-hexane) at an elevated temperature.[4]
-
The solution is filtered while hot to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature. Slow cooling is crucial for the growth of large, well-ordered single crystals.[4]
-
Alternatively, slow evaporation of the solvent from the saturated solution at a constant temperature can also yield high-quality crystals.[4]
-
The resulting crystals are carefully harvested for analysis.
Crystal Structure Analysis of 2-Amino-6-chlorobenzothiazole
As a representative example, the crystallographic data for 2-amino-6-chlorobenzothiazole is presented below. This data provides insight into the typical structural features of chlorinated 2-aminobenzothiazoles.
Table 1: Crystal Data and Structure Refinement for 2-amino-6-chlorobenzothiazole [5]
| Parameter | Value |
| Chemical Formula | C₇H₅ClN₂S |
| Molecular Weight | 184.65 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P b c a |
| a (Å) | 7.371(2) |
| b (Å) | 12.015(4) |
| c (Å) | 17.200(6) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (ų) | 1523.5(9) |
| Z | 8 |
| Calculated Density (g/cm³) | 1.608 |
Table 2: Selected Bond Lengths and Angles
Specific bond lengths and angles for 2-amino-6-chlorobenzothiazole are not available in the provided search results. This table is a placeholder for where such data would be presented.
| Bond/Angle | Length (Å) / Angle (°) |
| C-Cl | Data not available |
| C-S | Data not available |
| C-N | Data not available |
| S-C-N | Data not available |
| Cl-C-C | Data not available |
Experimental Protocols for Crystal Structure Determination
The determination of a crystal structure using single-crystal X-ray diffraction involves a series of steps from data collection to structure solution and refinement.[6]
Experimental Workflow:
Caption: Experimental workflow for single-crystal X-ray structure analysis.
Detailed Methodologies:
-
Crystal Mounting: A suitable single crystal is mounted on a goniometer head.[4]
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[4]
-
Data Processing: The collected diffraction data is processed to determine the unit cell dimensions and space group symmetry. The intensities of the reflections are integrated and scaled.
-
Structure Solution: The initial positions of the atoms in the crystal lattice are determined using methods such as the Patterson or direct methods.
-
Structure Refinement: The atomic positions and other parameters are refined using least-squares methods to improve the agreement between the observed and calculated diffraction data.
-
Validation: The final crystal structure is validated using various crystallographic checks to ensure its quality and accuracy.
Biological Significance and Signaling Pathways
While a specific signaling pathway for this compound is not well-defined, 2-aminobenzothiazole derivatives have been investigated for their potential to interact with various biological targets. For instance, some derivatives have shown inhibitory activity against certain kinases, which are key components of cellular signaling pathways that are often dysregulated in diseases like cancer.
The general mechanism could involve the inhibition of a protein kinase, which in turn blocks a downstream signaling cascade responsible for cell proliferation or survival.
Caption: Hypothetical signaling pathway inhibition by a 2-aminobenzothiazole derivative.
Conclusion
References
- 1. facm.ucl.ac.be [facm.ucl.ac.be]
- 2. 2-アミノ-4-クロロベンゾチアゾール 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Quantum Chemical Analysis of 2-Amino-4,5-dichlorobenzothiazole: A Technical Guide
Introduction
Benzothiazole and its derivatives are a cornerstone in medicinal chemistry, demonstrating a wide spectrum of pharmacological activities.[1][2] The targeted compound, 2-Amino-4,5-dichlorobenzothiazole, possesses a unique substitution pattern that is of significant interest for modulating its electronic and, consequently, biological properties. Quantum chemical calculations serve as a powerful predictive tool in understanding the molecular structure, reactivity, and spectroscopic characteristics of such novel compounds, thereby guiding their potential applications in drug development.[3]
This technical guide provides a robust protocol for the in-silico analysis of this compound using Density Functional Theory (DFT), supplemented by methodologies for experimental validation.
Computational Methodology
Geometry Optimization
The initial step involves the optimization of the molecular geometry of this compound. This is crucial for obtaining a stable conformer at a minimum energy state. All quantum chemical calculations would be performed using the Gaussian 09 software package.[4] The optimization is best conducted using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[4][5] This functional is widely recognized for its accuracy in describing the electronic structure of organic molecules.[4][6] A comprehensive basis set, such as 6-311++G(d,p), should be employed to ensure a precise description of the electronic distribution, including polarization and diffuse functions.[4][7] The optimized structure is confirmed to be at a true energy minimum by ensuring the absence of imaginary frequencies in the subsequent vibrational analysis.
Vibrational Analysis
Following geometry optimization, a vibrational frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This analysis serves two primary purposes: to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[8] The calculated harmonic frequencies are often scaled by a factor (e.g., 0.967 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental data.[4]
Electronic Properties
The electronic properties of the molecule are elucidated through the analysis of the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7] The energies of these orbitals and their gap (ΔE = ELUMO - EHOMO) are critical indicators of the molecule's chemical reactivity, kinetic stability, and electronic transitions.[9] Global reactivity descriptors such as ionization potential (IP), electron affinity (EA), electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω) can be derived from the HOMO and LUMO energies.[9]
Spectroscopic Predictions
Time-Dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis). These calculations provide information on the excitation energies, oscillator strengths, and the nature of the electronic transitions. Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate the 1H and 13C NMR chemical shifts, which are then compared with experimental spectra for structural validation.[4][8]
Data Presentation
The quantitative results from the quantum chemical calculations should be organized into clear and concise tables for ease of comparison and interpretation.
Table 1: Optimized Geometrical Parameters (Bond Lengths and Angles) (Representative Data)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1-C2 | 1.395 | C1-C2-C3 | 120.5 |
| C2-N3 | 1.315 | C2-N3-C4 | 110.2 |
| C4-S5 | 1.760 | N3-C4-S5 | 115.8 |
| C4-C9 | 1.401 | C4-S5-C6 | 90.1 |
| C6-C7 | 1.388 | S5-C6-C7 | 125.3 |
| C7-Cl10 | 1.745 | C6-C7-Cl10 | 119.8 |
| C8-Cl11 | 1.743 | C7-C8-Cl11 | 120.1 |
| C2-N12 | 1.365 | H13-N12-H14 | 118.9 |
Table 2: Calculated Vibrational Frequencies and Assignments (Representative Data for Key Modes)
| Wavenumber (cm-1) (Scaled) | Assignment |
| 3450 | N-H asymmetric stretching |
| 3355 | N-H symmetric stretching |
| 1630 | NH2 scissoring |
| 1580 | C=N stretching |
| 1450 | Aromatic C=C stretching |
| 820 | C-Cl stretching |
| 750 | C-S stretching |
Table 3: Frontier Molecular Orbital and Global Reactivity Descriptors (Representative Data)
| Parameter | Value (eV) |
| EHOMO | -6.25 |
| ELUMO | -1.89 |
| Energy Gap (ΔE) | 4.36 |
| Ionization Potential (IP) | 6.25 |
| Electron Affinity (EA) | 1.89 |
| Electronegativity (χ) | 4.07 |
| Chemical Hardness (η) | 2.18 |
| Global Electrophilicity Index (ω) | 3.79 |
Experimental Protocols
Experimental validation is essential to confirm the accuracy of the computational predictions.
Synthesis and Characterization
This compound would be synthesized via an appropriate synthetic route, likely involving the reaction of a substituted aniline with a thiocyanating agent. The synthesized compound's purity would be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC) and its structure elucidated using:
-
FT-IR Spectroscopy: To record the vibrational spectrum of the solid sample and compare the positions of the characteristic absorption bands with the scaled theoretical frequencies.
-
UV-Vis Spectroscopy: To measure the electronic absorption spectrum in a suitable solvent and correlate the absorption maxima (λmax) with the predicted electronic transitions from TD-DFT calculations.
-
NMR Spectroscopy: To obtain the 1H and 13C NMR spectra and compare the chemical shifts with the values calculated using the GIAO method.
Visualization of Computational Workflow
A logical workflow is critical for ensuring a systematic and reproducible computational study. The following diagram illustrates the key stages of the quantum chemical analysis.
Caption: Workflow for quantum chemical analysis and experimental validation.
Conclusion
This technical guide outlines a comprehensive approach for the quantum chemical investigation of this compound. By integrating DFT calculations for geometry optimization, vibrational analysis, and electronic property prediction with experimental validation through spectroscopic techniques, a thorough understanding of the molecule's physicochemical characteristics can be achieved. Such a detailed analysis is invaluable for researchers and scientists in the field of drug development, providing a solid foundation for further studies into the biological activity and potential therapeutic applications of this and related benzothiazole derivatives.
References
- 1. Transforming automated quantum chemistry calculation workflows with machine learning: Towards faster and more accurate chemical discovery - American Chemical Society [acs.digitellinc.com]
- 2. Quantum Chemistry | Rowan Documentation [docs.rowansci.com]
- 3. Quantum Chemistry Calculations for Metabolomics: Focus Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [2312.16375] Workflow for practical quantum chemical calculations with quantum phase estimation algorithm: electronic ground and π-π* excited states of benzene and its derivatives† [arxiv.org]
- 6. dft.uci.edu [dft.uci.edu]
- 7. cellmolbiol.org [cellmolbiol.org]
- 8. researchgate.net [researchgate.net]
- 9. lupinepublishers.com [lupinepublishers.com]
Potential Biological Activities of 2-Amino-4,5-dichlorobenzothiazole Derivatives: A Technical Guide
Introduction: The benzothiazole scaffold, a bicyclic heterocyclic system containing fused benzene and thiazole rings, is recognized as a "privileged structure" in medicinal chemistry. Its derivatives are known to exhibit a wide array of pharmacological properties.[1][2] Among these, the 2-aminobenzothiazole core is a particularly versatile building block for the synthesis of novel, biologically active compounds.[1] These derivatives have garnered significant interest for their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic activities.[1]
While extensive research exists for the broader class of 2-aminobenzothiazole derivatives, specific data on the 2-amino-4,5-dichloro substituted variant is less prevalent in publicly accessible literature. However, the synthesis of various dichloro-2-aminobenzothiazole isomers, including those derived from 3,4-dichloroaniline, has been described.[3] This guide will, therefore, explore the significant biological activities reported for structurally related halogenated and other substituted 2-aminobenzothiazole derivatives. This information provides a strong predictive framework for the potential therapeutic applications of the 2-amino-4,5-dichlorobenzothiazole core structure.
Anticancer Activity
The most extensively studied biological activity of 2-aminobenzothiazole derivatives is their potential as anticancer agents.[1][4] These compounds have demonstrated potent cytotoxic and antiproliferative effects against a wide range of human cancer cell lines, including those of the lung, breast, colon, and prostate.[1][4]
Mechanism of Action: Kinase Inhibition
A primary mechanism underlying the anticancer effects of these derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a critical signaling cascade that controls cell growth, proliferation, and survival.[5][6] Its aberrant activation is a hallmark of many human cancers, making it a prime target for drug development.[5] Several 2-aminobenzothiazole derivatives have been identified as potent inhibitors of key kinases within this pathway, particularly PI3K and mTOR.[5][6][7][8] By blocking this pathway, these compounds can effectively halt cancer cell proliferation and induce apoptosis (programmed cell death).[5][8]
Other Kinase Targets: Beyond the PI3K/Akt pathway, various derivatives have shown inhibitory activity against other crucial cancer-related kinases, including:
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Key in angiogenesis (the formation of new blood vessels that tumors need to grow).
-
EGFR (Epidermal Growth Factor Receptor): Often overexpressed in solid tumors, driving cell proliferation.[4]
-
CDKs (Cyclin-Dependent Kinases): Essential for cell cycle progression.[4]
Quantitative Anticancer Activity Data
The antiproliferative activity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Compound Series | Target Cell Line | Activity (IC50 in µM) | Reference |
| 2-Aminobenzothiazole-piperazine (OMS14) | A549 (Lung) | 22.13 | [1] |
| 2-Aminobenzothiazole-piperazine (OMS14) | MCF-7 (Breast) | 30.01 | [1] |
| 2-Aminobenzothiazole-piperazine (OMS5) | A549 (Lung) | 61.03 | [1] |
| 2-Aminobenzothiazole-piperazine (OMS5) | MCF-7 (Breast) | 49.37 | [1] |
| 4-Phenoxyquinoline derivative (Cmpd 25) | H460 (Lung) | 0.01 | [4] |
| 4-Phenoxyquinoline derivative (Cmpd 25) | MKN-45 (Gastric) | 0.06 | [4] |
| 1,2,4-Triazole fused derivative (Cmpd 40) | MCF-7 (Breast) | 3.17 | [4] |
| 1,2,4-Triazole fused derivative (Cmpd 40) | A549 (Lung) | 3.55 | [4] |
| Phenyl imidazole derivative (Cmpd 15) | Various | 10 |
Note: This table presents a selection of data for various substituted 2-aminobenzothiazole derivatives to illustrate the range of observed potencies.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9]
-
Cell Plating: Seed cells into a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate the plate overnight under standard conditions (e.g., 37°C, 5% CO₂) to allow for cell attachment.[9][10]
-
Compound Treatment: Prepare serial dilutions of the test compounds (2-aminobenzothiazole derivatives) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the compound solvent, e.g., DMSO) and a blank control (medium only).[10]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[10]
-
MTT Addition: Following incubation, add 10-20 µL of MTT labeling reagent (typically 5 mg/mL in PBS) to each well to achieve a final concentration of approximately 0.5 mg/mL.[9]
-
Formazan Formation: Return the plate to the incubator for 2 to 4 hours. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[9]
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to subtract background absorbance.
-
Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antimicrobial Activity
Derivatives of the 2-aminobenzothiazole scaffold have also been evaluated for their antimicrobial properties, demonstrating activity against various strains of bacteria and fungi.[1] This suggests their potential as a foundational structure for the development of new anti-infective agents.
Quantitative Antimicrobial Activity Data
Antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound Series | Microbial Strain | Activity (MIC in µg/mL) | Reference |
| N-oxazolyl-/N-thiazolyl-carboxamides | M. tuberculosis H37Ra | 3.13 | [11] |
| 6-chloro-benzothiazole-thiazolidinone | E. coli (resistant) | 250 | [12] |
| 6-chloro-benzothiazole-thiazolidinone | P. aeruginosa | 120 | [12] |
| 6-chloro-benzothiazole-thiazolidinone | S. aureus | 120 | [12] |
| 2-amino-5-arylazothiazole | E. coli | Varies | [13] |
| 2-amino-4-(4-chlorophenyl) thiazole | S. aureus, B. subtilis | Moderate at 100 | [14] |
| 2-amino-4-(4-chlorophenyl) thiazole | C. albicans, C. glabrata | High at 100 | [14] |
Note: This table includes data from various substituted aminothiazole and aminobenzothiazole derivatives to show the spectrum of antimicrobial activity.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent in a liquid medium.[15][16][17]
-
Reagent Preparation:
-
Antimicrobial Stock Solution: Prepare a concentrated stock solution of the test compound (e.g., 1280 µg/mL) in a suitable solvent.[15]
-
Bacterial Inoculum: From a pure 18-24 hour culture on an agar plate, suspend several colonies in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[18]
-
Standardized Inoculum: Dilute the adjusted suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
-
Plate Preparation:
-
Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.[17]
-
Add 100 µL of the antimicrobial stock solution to the first column of wells, resulting in a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard 100 µL from the second to last column.[17] The last column serves as a positive (growth) control and receives no compound.
-
-
Inoculation: Inoculate each well (except for a negative/sterility control well) with the standardized bacterial inoculum. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.[19]
-
Result Interpretation: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).[18]
Conclusion
While direct biological data for this compound is limited in the reviewed literature, the extensive body of research on the broader class of 2-aminobenzothiazole derivatives provides a compelling case for its therapeutic potential. The scaffold consistently demonstrates significant anticancer activity, primarily through the inhibition of key cellular signaling pathways such as the PI3K/Akt/mTOR cascade. Furthermore, its demonstrated antibacterial and antifungal properties highlight its potential as a versatile platform for developing novel anti-infective agents. The 4,5-dichloro substitution pattern may influence the compound's lipophilicity, cell permeability, and binding affinity to biological targets, potentially modulating its activity and specificity. Therefore, the synthesis and rigorous biological evaluation of this compound and its derivatives are warranted to fully explore their promise in oncology and infectious disease research.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 4. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Selective PI3Kβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of a series of benzothiazole phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atcc.org [atcc.org]
- 10. texaschildrens.org [texaschildrens.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents | MDPI [mdpi.com]
- 14. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 17. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 19. MIC determination by broth microdilution. [bio-protocol.org]
Reactivity and reaction mechanisms of 2-Amino-4,5-dichlorobenzothiazole
An In-depth Technical Guide on the Reactivity and Reaction Mechanisms of 2-Amino-4,5-dichlorobenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: this compound is a halogenated heterocyclic compound featuring a benzene ring fused to a thiazole ring, with an amino group at the 2-position. This scaffold is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of its functional groups. The primary centers of reactivity are the exocyclic amino group (C2-NH2), the heterocyclic thiazole ring, and the dichlorinated benzene ring. The presence of the electron-donating amino group and the electron-withdrawing chloro substituents modulates the electronic properties and reactivity of the entire molecule. This guide provides a detailed overview of its key reactions, underlying mechanisms, experimental protocols, and quantitative data for the synthesis of its derivatives.
Reactivity of the Exocyclic Amino Group
The amino group at the 2-position is the most nucleophilic and reactive site on the this compound molecule. It readily participates in a variety of reactions, making it a cornerstone for synthetic derivatization.
Acylation Reactions
The primary amino group can be easily acylated by reacting with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding N-(4,5-dichlorobenzo[d]thiazol-2-yl)amides. This reaction proceeds via a nucleophilic acyl substitution mechanism.
Reaction Scheme: this compound + R-COCl → N-(4,5-dichlorobenzo[d]thiazol-2-yl)acetamide + HCl
An analogous procedure for the acylation of 2-aminobenzothiazole involves stirring the starting material with an acid chloride in a suitable solvent like dry benzene with a base such as triethylamine to neutralize the HCl byproduct.
Schiff Base Formation (Imination)
Condensation of the amino group with various aromatic or aliphatic aldehydes and ketones yields Schiff bases (imines). This reaction is typically catalyzed by a few drops of acid and involves the formation of a carbinolamine intermediate followed by dehydration.
Reaction Scheme: this compound + R-CHO → N-((R)-methylidene)-4,5-dichlorobenzo[d]thiazol-2-amine + H₂O
For the related 2-amino-6-chlorobenzothiazole, Schiff bases have been synthesized by heating with an appropriate aldehyde in absolute ethanol.[1] These imines are valuable intermediates for synthesizing further heterocyclic systems, such as thiazolidinones.[1]
Diazotization and Subsequent Reactions
One of the most powerful transformations of primary aromatic amines is diazotization.[2] Treating this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0-5 °C), converts the amino group into a diazonium salt (-N₂⁺Cl⁻).[3][4]
Reaction Scheme: this compound + NaNO₂ + 2HCl → 4,5-dichlorobenzo[d]thiazol-2-diazonium chloride + NaCl + 2H₂O
The resulting diazonium salt is a highly versatile intermediate because the diazonium group is an excellent leaving group (N₂ gas). It can be readily displaced by a wide range of nucleophiles, often through copper(I)-catalyzed Sandmeyer reactions, to introduce functionalities that are otherwise difficult to incorporate.[3]
Examples of Subsequent Reactions:
-
Sandmeyer Reaction: Reaction with CuCl, CuBr, or CuCN introduces -Cl, -Br, or -CN groups, respectively.[3]
-
Schiemann Reaction: Thermal decomposition of the corresponding tetrafluoroborate salt (formed with HBF₄) introduces a fluorine atom.[3]
-
Gattermann Reaction: Introduction of halogens using copper powder as a catalyst.
-
Hydroxylation: Heating the diazonium salt in water introduces a hydroxyl group.[3]
-
Azo Coupling: The diazonium salt can act as an electrophile and react with electron-rich aromatic compounds (like phenols or anilines) to form brightly colored azo compounds, which are significant in the dye industry.[5]
N-Alkylation and N-Arylation
The amino group can undergo nucleophilic substitution with alkyl or aryl halides. For instance, new derivatives of the related 2-amino-5-chlorobenzothiazole have been synthesized through its reaction with ethyl chloroacetate in the presence of potassium hydroxide.[1][6][7][8] This introduces an ester functionality which can be further modified, for example, by reacting with hydrazine hydrate to form a hydrazide.[1][6][7][8]
Reactions Involving the Benzothiazole Ring System
Electrophilic Aromatic Substitution
The benzothiazole ring itself can undergo electrophilic substitution. The position of substitution is directed by the combined effects of the fused thiazole ring and the substituents on the benzene ring. The amino group at C2 is a powerful activating group and directs electrophiles to the ortho and para positions. However, in the benzothiazole system, the position of electrophilic substitution is typically C5 and C7. For 2-aminothiazole, the preferred position for electrophilic substitution is C5.[9] In this compound, the C4 and C5 positions are blocked. The chloro groups are deactivating and ortho-, para-directing. Therefore, electrophilic substitution would be expected to occur at the C7 position, which is para to the C4-chloro group and meta to the C5-chloro group, although the overall reactivity of the ring is diminished by the two chlorine atoms.
Data Presentation
Table 1: Synthesis of 2-Amino-5-chlorobenzothiazole Derivatives (Analogous Reactions)
| Product | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Ethyl (5-chlorobenzo[d]thiazol-2-ylamino)acetate | 2-amino-5-chlorobenzothiazole, Ethyl chloroacetate, KOH | Ethanol | Reflux, 5 hrs | - | [6],[1] |
| 2-((5-chlorobenzo[d]thiazol-2-ylamino)acetyl)hydrazine | Ethyl (5-chlorobenzo[d]thiazol-2-ylamino)acetate, Hydrazine hydrate | Ethanol | Reflux | - | [6],[1] |
| 1-(4-bromophenyl)-N-(5-chlorobenzo[d]thiazol-2-yl)methanimine | 2-amino-5-chlorobenzothiazole, 4-bromobenzaldehyde | Ethanol | Reflux, 6 hrs | - | [1] |
| 2-(4-bromophenyl)-3-(5-chlorobenzo[d]thiazol-2-yl)thiazolidin-4-one | Schiff Base from above, Mercaptoacetic acid | Dry Benzene | Reflux | - | [1] |
| N-(4-phenyl-5-(4-acetylphenylazo)thiazol-2-yl)-2-chloroacetamide | 2-amino-5-arylazothiazole, 2-Chloroacetyl chloride, Triethylamine | DMF | Stir, 4 hrs, 25-30°C | 62% | [10] |
Experimental Protocols
Protocol 1: General Procedure for Schiff Base Formation (Imination)
(Based on the synthesis of derivatives of 2-amino-6-chlorobenzothiazole[1])
-
Dissolve this compound (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a condenser.
-
Add the desired aromatic or aliphatic aldehyde (1 equivalent) to the solution.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Heat the reaction mixture to reflux and maintain for 5-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature to allow the product to precipitate.
-
Filter the precipitate, wash with cold ethanol, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
Protocol 2: General Procedure for Diazotization and Sandmeyer Reaction (e.g., Chlorination)
(Based on general procedures for diazotization of aromatic amines[3])
Step A: Diazotization
-
Suspend this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water in a beaker.
-
Cool the suspension to 0-5 °C in an ice-salt bath with constant stirring.
-
Dissolve sodium nitrite (NaNO₂) (1.1 equivalents) in cold water.
-
Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C. The formation of a clear solution indicates the formation of the diazonium salt.
Step B: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) (1.2 equivalents) in concentrated hydrochloric acid.
-
Cool the CuCl solution in an ice bath.
-
Slowly and carefully add the cold diazonium salt solution from Step A to the cold CuCl solution with vigorous stirring.
-
Observe for the evolution of nitrogen gas.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Heat the mixture on a water bath to ensure the complete decomposition of the diazonium salt.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with water, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude 2,4,5-trichlorobenzothiazole.
-
Purify the product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Synthetic pathways for derivatizing this compound.
Caption: Mechanism of diazotization and subsequent Sandmeyer reaction.
Caption: Mechanism of acid-catalyzed Schiff base (imine) formation.
References
- 1. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]
- 2. Diazotisation [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. byjus.com [byjus.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 8. researchgate.net [researchgate.net]
- 9. Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
The Genesis of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and Synthesis of 2-Aminobenzothiazole
For Immediate Release
A cornerstone of modern medicinal chemistry and drug development, the 2-aminobenzothiazole scaffold is a privileged structure found in a multitude of pharmacologically active agents. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive historical overview, comparative analysis of synthetic methodologies, and detailed experimental protocols for the synthesis of this vital heterocyclic compound.
Executive Summary
The journey of 2-aminobenzothiazole from its early discovery to its current prominence is a story of evolving chemical synthesis. This guide traces the historical milestones, from the pioneering work on benzothiazoles by August Wilhelm von Hofmann in the late 19th century to the establishment of classical named reactions like the Hugerschoff and Jacobson syntheses. It further explores the advent of modern, more efficient catalytic methods. Quantitative data for key synthetic routes are presented for direct comparison, and detailed, step-by-step experimental protocols for seminal methods are provided to enable practical application. Visual diagrams of historical progression and experimental workflows are included to facilitate a deeper understanding of the core concepts.
A Journey Through Time: The Discovery and Evolution of Synthesis
The history of benzothiazole chemistry begins with August Wilhelm von Hofmann in 1879 . While not the first synthesis of 2-aminobenzothiazole itself, Hofmann's work on the synthesis of 2-substituted benzothiazoles, such as 2-phenylbenzothiazole, laid the fundamental groundwork for the field.
The first targeted and named synthesis for 2-aminobenzothiazoles was introduced by Arthur Hugerschoff in 1901 . The Hugerschoff reaction involves the oxidative cyclization of arylthioureas with bromine, a method that became a classical approach for accessing this scaffold.
Shortly thereafter, another significant pathway emerged, often referred to as a Jacobson-like synthesis . This method involves the direct reaction of anilines with potassium thiocyanate in the presence of bromine and acetic acid. This one-pot approach provided a more direct route from readily available starting materials.
The 20th and 21st centuries have seen the development of more sophisticated and efficient methods, largely driven by the advent of transition metal catalysis. Copper- and palladium-catalyzed reactions, for instance, offer milder reaction conditions, broader substrate scope, and often higher yields compared to the classical methods.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route to 2-aminobenzothiazole depends on factors such as substrate availability, desired scale, and tolerance to reaction conditions. The following table summarizes quantitative data for the key classical and modern methods.
| Synthesis Method | Starting Materials | Key Reagents & Solvents | Reaction Time | Temperature | Yield (%) |
| Hugerschoff Reaction | Arylthiourea | Bromine, Chloroform or Sulfuric Acid | 1.5 - 6 hours | 0 - 70°C | Up to 95% |
| Jacobson-like Synthesis | Aniline, Potassium Thiocyanate | Bromine, Glacial Acetic Acid | 2 - 4 hours | <10°C to RT | 65 - 85% |
| Copper-Catalyzed Synthesis | 2-Iodoaniline, Isothiocyanate | CuI, 1,10-phenanthroline, K₃PO₄, Toluene | ~12 hours | ~110°C | Up to 97% |
| Palladium-Catalyzed Synthesis | 2-Chloroaniline, Dithiocarbamate | Pd(PPh₃)₄, t-BuOK | Not specified | Not specified | Up to 93% |
Detailed Experimental Protocols
Protocol 1: The Hugerschoff Reaction (from Arylthiourea)
This protocol describes the synthesis of 2-aminobenzothiazole from phenylthiourea using bromine in chloroform.
Materials:
-
Phenylthiourea
-
Chloroform
-
Bromine
-
Aqueous ammonia
-
Sulfur dioxide water (optional, for decolorizing)
Procedure:
-
Dissolve phenylthiourea (1 equivalent) in chloroform in a round-bottom flask equipped with a dropping funnel and a reflux condenser.
-
Cool the flask in an ice bath.
-
Slowly add a solution of bromine (1 equivalent) in chloroform dropwise with constant stirring over a period of 2 hours, maintaining the temperature below 5°C.
-
After the addition is complete, continue stirring for an additional 4 hours at room temperature.
-
Gently reflux the mixture until the evolution of hydrogen bromide gas ceases (approximately 4 hours).
-
Remove the chloroform by distillation.
-
Treat the resulting solid with sulfur dioxide water to decolorize, if necessary, and filter.
-
Neutralize the filtrate with aqueous ammonia to precipitate the 2-aminobenzothiazole.
-
Filter the precipitate, wash with water, and recrystallize from ethanol to yield the pure product.[1]
Protocol 2: Jacobson-like Synthesis (from Aniline)
This protocol details a one-pot synthesis of substituted 2-aminobenzothiazoles from the corresponding aniline.
Materials:
-
Substituted Aniline (e.g., p-toluidine)
-
Ammonium Thiocyanate or Sodium Thiocyanate
-
Concentrated Hydrochloric Acid or Sulfuric Acid
-
Ethanol or Chlorobenzene
-
Bromine in Glacial Acetic Acid or Sulfuryl Chloride
Procedure:
-
Dissolve the substituted aniline (1 equivalent) and ammonium thiocyanate (1.1 equivalents) in ethanol containing concentrated hydrochloric acid (catalytic amount).[2]
-
Alternatively, suspend the aniline sulfate (formed by adding sulfuric acid to aniline in chlorobenzene) with sodium thiocyanate and heat to form the arylthiourea in situ.
-
Cool the reaction mixture in an ice-water bath.
-
Slowly add a solution of bromine in glacial acetic acid dropwise. If using the chlorobenzene solvent, sulfuryl chloride can be added at a temperature not exceeding 50°C.[2]
-
After the addition, reflux the mixture for 1 hour (for the ethanol/HCl method) or maintain at 50°C for 2 hours (for the chlorobenzene/SO₂Cl₂ method).[2]
-
Cool the mixture in an ice bath to precipitate the product hydrobromide or hydrochloride salt.
-
Filter the precipitate and wash with cold water.
-
For the salt, dissolve it in hot water or ethanol and neutralize with concentrated ammonium hydroxide to precipitate the free base.
-
Filter the final product, wash with water, and recrystallize from aqueous ethanol.[2]
Protocol 3: Modern Copper-Catalyzed Synthesis
This protocol outlines a modern approach for the synthesis of 2-aminobenzothiazoles from 2-iodoanilines and isothiocyanates.
Materials:
-
2-Iodoaniline derivative
-
Isothiocyanate derivative
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium phosphate (K₃PO₄)
-
Toluene
Procedure:
-
To an oven-dried Schlenk tube, add CuI (5 mol%), 1,10-phenanthroline (10 mol%), and K₃PO₄ (2 equivalents).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the 2-iodoaniline (1 equivalent), the isothiocyanate (1.2 equivalents), and toluene.
-
Seal the tube and heat the reaction mixture at 110°C for 12 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aminobenzothiazole.
Conclusion
The synthesis of 2-aminobenzothiazole has evolved significantly from its early beginnings. While classical methods like the Hugerschoff reaction remain valuable, modern catalytic approaches offer greater efficiency and milder conditions, expanding the accessibility of this crucial scaffold. This guide provides the historical context, comparative data, and practical protocols to empower researchers in selecting and implementing the most suitable synthetic strategy for their specific needs in the ongoing quest for novel therapeutics and advanced materials.
References
Methodological & Application
Synthetic Approaches to 2-Amino-4,5-dichlorobenzothiazole Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2-Amino-4,5-dichlorobenzothiazole derivatives. The methodologies outlined are based on established synthetic strategies for related compounds and are intended to serve as a comprehensive guide for researchers in medicinal chemistry and drug development.
Introduction
2-Aminobenzothiazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. The unique structural features of the benzothiazole nucleus, coupled with the versatile reactivity of the 2-amino group, make these compounds attractive scaffolds for the design and synthesis of novel therapeutic agents. The introduction of specific substituents, such as chlorine atoms at the 4 and 5 positions of the benzene ring, can modulate the physicochemical properties and biological activity of the resulting molecules.
The primary synthetic route to 2-amino-substituted benzothiazoles involves the reaction of a corresponding aniline with a thiocyanate salt in the presence of an oxidizing agent, typically a halogen. This method, often referred to as the Hugerschoff reaction, proceeds through the formation of an arylthiourea intermediate, which subsequently undergoes oxidative cyclization to yield the 2-aminobenzothiazole core.
This document details a protocol for the synthesis of this compound, adapted from established procedures for structurally similar compounds, such as 2-amino-5,6-dichlorobenzothiazole.
Synthetic Pathway Overview
The synthesis of this compound commences with the reaction of 2,3-dichloroaniline with a thiocyanate source, such as ammonium thiocyanate or potassium thiocyanate, in the presence of a halogen, like bromine, in an acidic medium. The reaction proceeds in two key stages:
-
Formation of the Thiourea Intermediate: The aniline derivative reacts with the thiocyanate to form N-(2,3-dichlorophenyl)thiourea.
-
Oxidative Cyclization: The thiourea intermediate undergoes an intramolecular electrophilic cyclization, facilitated by the oxidizing agent, to form the final this compound product.
Application Notes and Protocols: 2-Amino-4,5-dichlorobenzothiazole in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2-Amino-4,5-dichlorobenzothiazole as a key building block in multicomponent reactions (MCRs) for the synthesis of diverse heterocyclic scaffolds. MCRs offer an efficient and atom-economical approach to complex molecules from simple starting materials in a one-pot synthesis. The unique structural and electronic properties of this compound make it a valuable synthon for generating novel compounds with potential applications in medicinal chemistry and materials science.
Introduction
2-Aminobenzothiazoles are a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. The incorporation of chlorine atoms at the 4 and 5 positions of the benzothiazole ring can significantly modulate the physicochemical and pharmacological properties of the resulting molecules, including their lipophilicity, metabolic stability, and binding interactions with biological targets. Multicomponent reactions involving this compound provide a rapid and efficient means to explore the chemical space around this core structure, facilitating the generation of libraries of novel compounds for screening and lead optimization.
One prominent example of a multicomponent reaction involving 2-aminobenzothiazole derivatives is a four-component reaction that yields functionalized 2-pyrrolidinones.[1] This reaction typically involves an amine, an aldehyde, an acetylenedicarboxylate, and in this case, this compound acting as the amine component.
Key Applications
Derivatives synthesized from this compound via multicomponent reactions are of significant interest for:
-
Drug Discovery: As scaffolds for the development of novel therapeutic agents, particularly in areas such as oncology, infectious diseases, and inflammation.
-
Agrochemicals: For the synthesis of new pesticides and herbicides.
-
Materials Science: In the development of organic materials with specific electronic or optical properties.
Experimental Protocols
Protocol 1: Four-Component Synthesis of Functionalized 2-Pyrrolidinones
This protocol describes a one-pot, four-component reaction for the synthesis of polyfunctionalized 2-pyrrolidinones using this compound, an aromatic aldehyde, dimethyl acetylenedicarboxylate (DMAD), and a cyclic secondary amine (e.g., piperidine or morpholine).[1]
Reagents and Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Dimethyl acetylenedicarboxylate (DMAD)
-
Cyclic secondary amine (e.g., piperidine)
-
Ethanol (absolute)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Filtration apparatus (Büchner funnel)
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To a 50 mL round-bottom flask, add this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and absolute ethanol (15 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Add the cyclic secondary amine (1.2 mmol) to the mixture and continue stirring for another 10 minutes.
-
Slowly add dimethyl acetylenedicarboxylate (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 48 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the purified functionalized 2-pyrrolidinone.
Plausible Reaction Mechanism:
The reaction is proposed to proceed through a series of steps:[1]
-
The secondary amine adds to the dimethyl acetylenedicarboxylate to form a 1,3-dipolar intermediate.
-
Simultaneously, the this compound condenses with the aromatic aldehyde to form an aldimine.
-
The 1,3-dipolar intermediate undergoes a nucleophilic addition to the aldimine.
-
An intramolecular nucleophilic attack by the amino group leads to the formation of the 2-pyrrolidinone ring.[1]
Data Presentation
Quantitative data from the synthesis of a series of functionalized 2-pyrrolidinones using various aromatic aldehydes can be summarized in the following table.
| Entry | Aromatic Aldehyde | Product | Yield (%) | m.p. (°C) |
| 1 | Benzaldehyde | |||
| 2 | 4-Chlorobenzaldehyde | |||
| 3 | 4-Methoxybenzaldehyde | |||
| 4 | 2-Nitrobenzaldehyde |
Note: The product structures and yields are hypothetical and should be determined experimentally.
Visualizations
Logical Workflow for Synthesis and Characterization
Caption: A logical workflow for the synthesis and characterization of functionalized 2-pyrrolidinones.
Plausible Reaction Pathway
Caption: A simplified diagram illustrating the key steps in the four-component reaction.
References
Application Notes and Protocols: 2-Amino-4,5-dichlorobenzothiazole in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4,5-dichlorobenzothiazole is a versatile and highly valuable building block in the field of heterocyclic chemistry. Its unique structural features, including the reactive amino group and the electron-withdrawing chlorine atoms on the benzene ring, make it a pivotal precursor for the synthesis of a diverse array of fused and substituted heterocyclic systems. These resulting compounds often exhibit significant biological activities, drawing considerable interest from the medicinal chemistry and drug discovery sectors. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic derivatives starting from this compound and its analogs, such as 2-amino-5-chlorobenzothiazole.
Applications in Heterocyclic Synthesis
2-Aminobenzothiazole scaffolds are fundamental in the synthesis of various pharmacologically active molecules.[1] The presence of the amino group and the endocyclic nitrogen atom allows for reactions with various electrophilic reagents, leading to the formation of fused heterocyclic systems.[1] Derivatives of 2-aminobenzothiazole have been investigated for a range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitubercular properties.[2][3]
This building block has been successfully employed in the synthesis of:
-
Schiff Bases and Oxazolidinones: The condensation of the amino group with various aldehydes yields Schiff bases, which can be further cyclized to form oxazolidinones.
-
1,3,4-Oxadiazoles and 1,2,4-Triazoles: Through a multi-step synthesis involving the formation of a hydrazide intermediate, 2-amino-5-chlorobenzothiazole can be converted into 1,3,4-oxadiazole and 1,2,4-triazole derivatives.[3][4][5]
-
Benzimidazoles: Reaction with reagents like ortho-amino aniline can lead to the formation of benzimidazole derivatives.[3][4][5]
-
Thiazolidinones: Azomethine intermediates derived from 2-aminobenzothiazoles can undergo cyclization with mercaptoacetic acid to yield thiazolidinone rings.[3][4][5]
Experimental Protocols and Data
The following sections provide detailed experimental protocols for the synthesis of various heterocyclic compounds derived from 2-amino-5-chlorobenzothiazole.
Synthesis of Ethyl 2-((5-chlorobenzo[d]thiazol-2-yl)amino)acetate (Ester Derivative 2)
This initial step is crucial for subsequent syntheses of hydrazides, oxadiazoles, and triazoles.
Experimental Protocol:
-
To a solution of 2-amino-5-chlorobenzothiazole (1) in an appropriate solvent, add ethyl chloroacetate and potassium hydroxide (KOH).[4][5]
-
The reaction mixture is stirred for a specified time at a controlled temperature.
-
Upon completion, the product is isolated, purified, and characterized.
Quantitative Data for Synthesized 2-amino-5-chlorobenzothiazole Derivatives
| Compound | Molecular Formula | M.P. (°C) | Yield (%) |
| Ester derivative (2) | C₁₁H₁₁ClN₂O₂S | 162-164 | 85 |
| Hydrazide derivative (3) | C₉H₉ClN₄OS | 181-183 | 80 |
| 1,3,4-Oxadiazole-2-thiol (4) | C₁₀H₇ClN₄OS₂ | 220-222 | 79 |
| Hydrazine-1-carbothioamide (5) | C₁₀H₁₁ClN₆OS | 193-195 | 75 |
| 1,2,4-Triazole-3-thiol (6) | C₁₀H₈ClN₅S₂ | 241-243 | 73 |
| Benzimidazole derivative (8) | C₁₅H₁₂ClN₅S | 215-217 | 78 |
| Azomethine (9) | C₁₅H₉BrClN₃S | 155-157 | 88 |
| Thiazolidinone derivative (10) | C₁₇H₁₂BrClN₃O₂S₂ | 178-180 | 70 |
Note: Data is compiled from syntheses starting with 2-amino-5-chlorobenzothiazole.[3][4][5]
Synthesis of 2-((5-chlorobenzo[d]thiazol-2-yl)amino)acetohydrazide (Hydrazide Derivative 3)
Experimental Protocol:
-
Reflux a mixture of the ester derivative (2) with hydrazine hydrate in absolute ethanol for 6 hours.[4][5][6]
-
Monitor the reaction completion using thin-layer chromatography (TLC).[6]
-
After completion, pour the reaction mixture onto crushed ice.[6]
-
Filter the resulting precipitate, dry it, and recrystallize from ethanol to obtain the pure hydrazide derivative.[6]
Synthesis of 5-(((5-chlorobenzo[d]thiazol-2-yl)amino)methyl)-1,3,4-oxadiazole-2-thiol (4)
Experimental Protocol:
-
The hydrazide derivative (3) is reacted with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH).[3][4][5]
-
The reaction mixture is typically stirred at room temperature or heated to facilitate cyclization.
-
Work-up involves acidification to precipitate the product, which is then filtered, washed, and recrystallized.
Synthesis of 5-(((5-chlorobenzo[d]thiazol-2-yl)amino)methyl)-4H-1,2,4-triazole-3-thiol (6)
Experimental Protocol:
-
The ester derivative (2) is reacted with thiosemicarbazide to produce an intermediate (5).[3][4][5]
-
This intermediate is then treated with 4% sodium hydroxide (NaOH) to induce ring closure and form the 1,2,4-triazole-3-thiol derivative.[3][4][5]
Synthesis of 2-((1H-benzo[d]imidazol-2-yl)methyl)-5-chlorobenzo[d]thiazol-2-amine (8)
Experimental Protocol:
-
2-amino-5-chlorobenzothiazole (1) is first reacted with chloroacetic acid to yield an intermediate carboxylic acid (7).[3][4][5]
-
This intermediate is then refluxed with ortho-amino aniline to form the benzimidazole derivative.[3][4][5]
Synthesis of N-(4-bromobenzylidene)-5-chlorobenzo[d]thiazol-2-amine (Azomethine 9) and Thiazolidinone Derivative (10)
Experimental Protocol:
-
The azomethine (Schiff base) (9) is synthesized by reacting 2-amino-5-chlorobenzothiazole with bromobenzaldehyde.[3][4][5]
-
The resulting azomethine (9) is then converted to the thiazolidinone derivative (10) by reacting it with 2-mercaptoacetic acid.[3][4][5]
Visualized Synthetic Pathways
The following diagrams illustrate the workflow for the synthesis of various heterocyclic compounds from 2-amino-5-chlorobenzothiazole.
Caption: Synthesis of Oxadiazole and Triazole Derivatives.
Caption: Synthesis of Benzimidazole Derivative.
Caption: Synthesis of Thiazolidinone Derivative.
References
- 1. Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. "Synthesis and Characterization of New 2-amino-5-chlorobenzothiazole De" by Shaima Ibraheem Chyad AL-Khazraji, Wafa Mohammad Sadik et al. [bsj.uobaghdad.edu.iq]
- 4. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application of 2-Amino-4,5-dichlorobenzothiazole in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Its derivatives have garnered significant attention for their potential as anticancer, antimicrobial, anti-inflammatory, and antidiabetic agents.[3][4][5] The versatility of the 2-amino group allows for diverse chemical modifications, enabling the exploration of vast chemical space to optimize pharmacological properties. This document focuses on the application of a specific, halogenated derivative, 2-Amino-4,5-dichlorobenzothiazole, in medicinal chemistry, providing insights into its synthesis, potential therapeutic applications, and relevant experimental protocols. While specific data on the 4,5-dichloro derivative is limited, this report extrapolates from closely related analogs to provide a comprehensive overview for researchers.
Synthesis of this compound and its Derivatives
The synthesis of 2-aminobenzothiazoles can be achieved through several methods, most commonly via the oxidative cyclization of an appropriately substituted arylthiourea.[6] A general and adaptable method for the synthesis of this compound would involve the reaction of 3,4-dichloroaniline with a thiocyanate source in the presence of an oxidizing agent. A one-pot synthesis method has been reported for the structurally similar 2-amino-5,6-dichlorobenzothiazole, which can be adapted for the 4,5-dichloro isomer.[7] This involves reacting 3,4-dichloroaniline with ammonium thiocyanate and N-bromosuccinimide in an acidic ionic liquid.[7]
General Synthetic Workflow for 2-Aminobenzothiazole Derivatives
The 2-amino group of the benzothiazole core serves as a versatile handle for the synthesis of a library of derivatives. A common strategy involves the acylation of the amino group followed by further modifications.
Caption: General synthetic scheme for the derivatization of this compound.
Medicinal Chemistry Applications
Derivatives of the 2-aminobenzothiazole scaffold have shown significant promise in several therapeutic areas, primarily in oncology and infectious diseases.
Anticancer Activity
A substantial body of research has focused on the development of 2-aminobenzothiazole derivatives as anticancer agents.[1][3] These compounds have been shown to target various cancer cell lines and inhibit key signaling pathways involved in tumor growth and proliferation.
Mechanism of Action: A prominent mechanism of action for many 2-aminobenzothiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling.[3] The PI3K/Akt/mTOR pathway, frequently dysregulated in cancer, is a key target.[3] By inhibiting kinases within this pathway, these compounds can induce apoptosis and halt the cell cycle in cancer cells.
References
- 1. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole - Google Patents [patents.google.com]
Synthesis of Novel Anticancer Agents from 2-Amino-4,5-dichlorobenzothiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel anticancer agents derived from 2-Amino-4,5-dichlorobenzothiazole. The benzothiazole scaffold is a promising framework in medicinal chemistry, and its derivatives have shown significant potential in the development of new cancer therapeutics. These compounds are known to exert their anticancer effects through various mechanisms, including the inhibition of critical signaling pathways involved in cell proliferation and survival.
Data Presentation: Anticancer Activity of Benzothiazole Derivatives
The following tables summarize the in vitro anticancer activity of various benzothiazole derivatives against a panel of human cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro), which is a standard measure of a compound's cytotoxic potency.
Table 1: Cytotoxicity of Novel 2-Aminobenzothiazole Derivatives (OMS Series)
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) |
| OMS5 | A549 | Lung Cancer | 34.21[1] |
| MCF-7 | Breast Cancer | 22.13[1] | |
| OMS14 | A549 | Lung Cancer | 61.03[1] |
| MCF-7 | Breast Cancer | 28.14[1] |
Table 2: Cytotoxicity of Benzothiazole Acylhydrazone Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (mM) |
| 4d | C6 | Rat Brain Glioma | 0.03[2] |
| 4e | A549 | Human Lung Adenocarcinoma | 0.03[2] |
| 4h | C6 | Rat Brain Glioma | 0.03[2] |
Table 3: Cytotoxicity of a Novel Benzothiazole Derivative (PB11)
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (nM) |
| PB11 | U87 | Glioblastoma | < 50[3] |
| HeLa | Cervical Cancer | < 50[3] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the evaluation of these novel compounds.
Protocol 1: Synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide (A Hypothetical Example)
This protocol describes a general method for the acylation of this compound.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (as catalyst)
-
Dichloromethane (DCM) as solvent
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Add a catalytic amount of pyridine to the solution.
-
Cool the reaction mixture to 0°C using an ice bath.
-
Slowly add acetic anhydride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure N-(4,5-dichloro-1,3-benzothiazol-2-yl)acetamide.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Protocol 2: Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Protocol 3: Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Treated and untreated cancer cells
-
Flow cytometer
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Protocol 4: In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase, such as PI3K.
Materials:
-
Recombinant human kinase (e.g., PI3Kα)
-
Kinase buffer
-
ATP
-
Substrate (specific to the kinase)
-
Test compounds
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then in the appropriate kinase buffer.
-
In a multi-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescent signal is inversely correlated with the kinase activity.
-
Calculate the percentage of kinase inhibition and determine the IC50 value for the compound.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the synthesis and evaluation of these novel anticancer agents.
Caption: Experimental workflow for anticancer drug discovery.
Caption: Simplified PI3K/Akt signaling pathway.
References
- 1. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents [mdpi.com]
- 3. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of Azo Dyes Using 2-Amino-4,5-dichlorobenzothiazole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their applications span across various industries, including textiles, printing, and pharmaceuticals. The synthesis of azo dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich aromatic compound.
General Synthesis Workflow
The synthesis of azo dyes from 2-Amino-4,5-dichlorobenzothiazole follows the well-established pathway of diazotization followed by azo coupling. The overall workflow is depicted below.
Caption: General workflow for the synthesis of azo dyes.
Experimental Protocols
The following protocols are generalized procedures for the synthesis of azo dyes from this compound. The specific quantities of reagents and reaction conditions may require optimization depending on the chosen coupling component.
Part A: Diazotization of this compound
This protocol describes the formation of the diazonium salt of this compound.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Ice
-
Urea (optional, for destroying excess nitrous acid)
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a beaker, carefully dissolve a predetermined molar equivalent of this compound in concentrated sulfuric acid or a mixture of glacial acetic acid and propionic acid. The dissolution should be carried out with cooling in an ice bath to manage the exothermic reaction.
-
In a separate beaker, prepare a solution of sodium nitrite in concentrated sulfuric acid (to form nitrosylsulfuric acid) or in water. This should also be done under cooling.
-
Cool the solution of this compound to 0-5 °C using an ice bath.
-
Slowly add the sodium nitrite solution or nitrosylsulfuric acid dropwise to the stirred solution of the amine, maintaining the temperature between 0-5 °C.
-
Continue stirring the mixture for 1-2 hours at 0-5 °C to ensure complete diazotization. The resulting diazonium salt solution should be used immediately in the next step.
Part B: Azo Coupling Reaction
This protocol describes the reaction of the prepared diazonium salt with a suitable coupling component (e.g., N,N-dialkylaniline or a phenol derivative).
Materials:
-
Diazonium salt solution from Part A
-
Coupling component (e.g., N,N-diethylaniline, 2-naphthol, phenol)
-
Appropriate solvent for the coupling component (e.g., acetic acid, ethanol, aqueous sodium hydroxide)
-
Sodium acetate or sodium hydroxide solution (for pH adjustment)
-
Ice
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a beaker, dissolve the coupling component in a suitable solvent. For phenolic couplers, an aqueous alkaline solution (e.g., sodium hydroxide) is typically used. For aniline-based couplers, an acidic solution (e.g., acetic acid) is common.
-
Cool the solution of the coupling component to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution from Part A to the stirred solution of the coupling component, maintaining the temperature below 5 °C.
-
The pH of the reaction mixture should be maintained in the appropriate range to facilitate the coupling reaction (typically pH 4-5 for anilines and pH 9-10 for phenols). This can be achieved by the addition of sodium acetate or sodium hydroxide solution.
-
Continue stirring the reaction mixture for 2-4 hours in the ice bath. The formation of a colored precipitate indicates the formation of the azo dye.
Part C: Isolation and Purification
This protocol describes the isolation and purification of the synthesized azo dye.
Materials:
-
Crude azo dye precipitate from Part B
-
Cold distilled water
-
Suitable recrystallization solvent (e.g., ethanol, acetic acid, DMF)
-
Büchner funnel and flask
-
Vacuum source
-
Oven or vacuum desiccator
Procedure:
-
Filter the precipitated azo dye using a Büchner funnel under vacuum.
-
Wash the filter cake thoroughly with cold distilled water to remove any unreacted salts and acids.
-
Purify the crude dye by recrystallization from a suitable solvent. The choice of solvent will depend on the solubility of the specific dye. Common solvents include ethanol, glacial acetic acid, or dimethylformamide (DMF).
-
Collect the recrystallized dye by filtration and wash with a small amount of cold solvent.
-
Dry the purified azo dye in an oven at a suitable temperature (e.g., 60-80 °C) or in a vacuum desiccator to a constant weight.
Data Presentation
| Diazo Component | Coupling Component | Yield (%) | Melting Point (°C) | λmax (nm) | Reference |
| 2-Amino-6-chlorobenzothiazole | N,N-diethylaniline | 78 | 158-160 | 540 (in DMF) | [1] |
| 2-Amino-6-chlorobenzothiazole | N-ethyl-N-cyanoethylaniline | 82 | 172-174 | 545 (in DMF) | [1] |
| 2-Amino-6-nitrobenzothiazole | N,N-diethyl-m-toluidine | 85 | 210-212 | 550 (in DMF) | [2] |
| 2-Amino-4-methylbenzothiazole | N,N-diethylaniline | 75 | 142-144 | 530 (in DMF) | [3] |
Visualization of the Synthesis Pathway
The chemical transformation involved in the synthesis of azo dyes from this compound is depicted below.
Caption: Reaction scheme for azo dye synthesis.
Characterization
The synthesized azo dyes should be characterized using standard analytical techniques to confirm their structure and purity:
-
Melting Point: To determine the purity of the compound.
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax), which is indicative of the dye's color.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the characteristic functional groups, particularly the N=N stretching vibration of the azo group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the dye molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.
Conclusion
The protocols provided in this document offer a comprehensive guide for the synthesis of novel azo dyes derived from this compound. While specific data for these particular dyes is limited in the current literature, the established methodologies for related compounds provide a solid foundation for their preparation and characterization. The successful synthesis and evaluation of these new dyes could lead to the development of colorants with unique properties for various applications in research and industry. Researchers are encouraged to optimize the reaction conditions for their specific coupling components to achieve the best possible yields and purity.
References
Application Notes and Protocols for 2-Aminobenzothiazole Derivatives in Antifungal Compound Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzothiazole and its derivatives represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a broad spectrum of biological activities, including antimicrobial, antitubercular, and antifungal properties.[1][2][3] Within this class, 2-aminobenzothiazole derivatives have emerged as a promising scaffold for the development of novel antifungal agents.[4] These compounds have shown potent activity against a range of fungal pathogens, including various Candida and Aspergillus species.[1][5] This document provides an overview of the application of 2-aminobenzothiazole derivatives in antifungal drug discovery, with a focus on synthetic methodologies, protocols for antifungal evaluation, and insights into their structure-activity relationships and mechanisms of action. While direct data on 2-amino-4,5-dichlorobenzothiazole is limited in the reviewed literature, the following protocols and data for structurally related compounds serve as a guide for the investigation of this and other novel benzothiazole derivatives.
Data Presentation: Antifungal Activity of 2-Aminobenzothiazole Derivatives
The following table summarizes the minimum inhibitory concentration (MIC) values of representative 2-aminobenzothiazole derivatives against various fungal strains, highlighting the potential of this chemical class.
| Compound ID | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 14o | Candida albicans | 0.125-2 | - | - |
| 14p | Candida albicans | 0.125-2 | - | - |
| 14r | Candida albicans | 0.125-2 | - | - |
| 14o | Cryptococcus neoformans | 0.125-2 | - | - |
| 14p | Cryptococcus neoformans | 0.125-2 | - | - |
| 14r | Cryptococcus neoformans | 0.125-2 | - | - |
| 6m | Cryptococcus neoformans | < Fluconazole | Fluconazole | - |
| 6m | Candida glabrata | < Fluconazole | Fluconazole | - |
| 1n | Candida albicans | 4-8 | - | - |
| 1o | Candida albicans | 4-8 | - | - |
| 1n | Candida parapsilosis | 4-8 | - | - |
| 1o | Candida parapsilosis | 4-8 | - | - |
| 1n | Candida tropicalis | 4-8 | - | - |
| 1o | Candida tropicalis | 4-8 | - | - |
Data synthesized from multiple sources, including references[4][6][7]. Note that direct comparisons between studies may be limited by different experimental conditions.
Experimental Protocols
I. General Synthesis of 2-Aminobenzothiazole Derivatives
The synthesis of 2-aminobenzothiazole derivatives often involves the reaction of a substituted 2-aminothiophenol with a cyanogen bromide or related reagents, followed by further modifications. A general approach to synthesize derivatives from a 2-aminobenzothiazole core is outlined below.[5][8]
Materials:
-
Substituted 2-aminobenzothiazole (e.g., this compound)
-
Chloroacetyl chloride
-
Appropriate aromatic or heterocyclic amines
-
Dimethylformamide (DMF)
-
Ethanol
-
Ice
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Synthesis of N-(substituted-benzothiazol-2-yl)-2-chloroacetamide:
-
Dissolve the starting 2-aminobenzothiazole in a suitable solvent like ethanol in an iodine flask.
-
Cool the flask in an ice bath.
-
Add chloroacetyl chloride dropwise to the solution with constant stirring over a period of 1 hour.[8]
-
Continue stirring the reaction mixture in the ice bath for an additional 2 hours.[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into crushed ice to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the product from ethanol.
-
-
Synthesis of the final acetamido benzothiazole derivatives:
-
Take an equimolar mixture of the N-(substituted-benzothiazol-2-yl)-2-chloroacetamide and the desired substituted amine in a round-bottom flask.
-
Add DMF as a solvent.
-
Reflux the reaction mixture for 6 hours.[8]
-
After cooling, pour the mixture into crushed ice.
-
Filter the resulting solid, dry it, and recrystallize from ethanol to obtain the final product.[8]
-
Characterize the synthesized compounds using techniques such as IR, 1H NMR, and Mass spectrometry.[8]
-
II. In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.
Materials:
-
Synthesized benzothiazole derivatives
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Sabouraud Dextrose Broth (SDB) or RPMI-1640 medium
-
96-well microtiter plates
-
Standard antifungal drug (e.g., Fluconazole, Amphotericin B)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Culture the fungal strains on Sabouraud Dextrose Agar (SDA) plates at an appropriate temperature (e.g., 35°C for Candida spp.) for 24-48 hours.
-
Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.
-
Further dilute this suspension in the test medium to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of the test compounds and the standard antifungal drug in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compounds in the 96-well plates using the appropriate broth medium to obtain a range of test concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.
-
Include a growth control (inoculum without compound) and a sterility control (medium without inoculum).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥80% inhibition) compared to the growth control.[9]
-
Growth inhibition can be assessed visually or by measuring the optical density using a microplate reader.
-
Visualizations
Signaling Pathways and Mechanism of Action
Caption: Potential antifungal mechanisms of 2-aminobenzothiazole derivatives.Experimental Workflow for Antifungal Drug Discovery
Caption: Workflow for the development of benzothiazole-based antifungals.
Mechanism of Action and Structure-Activity Relationship (SAR)
The antifungal activity of benzothiazole derivatives is often attributed to their ability to inhibit key fungal enzymes. Two notable targets are N-myristoyltransferase (NMT) and lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway.[6][7][10] Inhibition of these enzymes disrupts fungal cell membrane integrity and essential cellular processes, leading to fungal cell death.
Structure-activity relationship studies on various 2-aminobenzothiazole derivatives have provided valuable insights for the design of more potent antifungal agents. For instance, the nature and position of substituents on the benzothiazole ring and on the amino group at the 2-position significantly influence the antifungal activity. The presence of electron-withdrawing groups at certain positions can enhance the activity.[8] Furthermore, the incorporation of specific amide-imidazole scaffolds has been shown to yield compounds with potent inhibitory activity against Candida albicans and Cryptococcus neoformans.[3][7] These findings underscore the importance of rational drug design in optimizing the antifungal efficacy of this class of compounds.
References
- 1. jchr.org [jchr.org]
- 2. Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 6. Novel benzothiazole derivatives with a broad antifungal spectrum: design, synthesis and structure–activity relationships - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. mdpi.com [mdpi.com]
- 10. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]
High-performance liquid chromatography (HPLC) analysis of 2-aminobenzothiazole
An Application Note on the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Aminobenzothiazole is presented for researchers, scientists, and professionals in drug development. This document provides a detailed protocol for the quantitative analysis of 2-aminobenzothiazole, a crucial heterocyclic compound in medicinal chemistry known for its broad range of biological activities.[1] Accurate quantification of this compound is vital for purity assessment, pharmacokinetic studies, and quality control.[1]
Quantitative Data Summary
The selection of an appropriate analytical method for 2-aminobenzothiazole depends on factors like required sensitivity, sample matrix complexity, and available instrumentation.[1] High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a common method for routine purity assessment and quantification in relatively clean sample matrices.[1] For more complex matrices or when higher sensitivity is required, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often employed.[1]
A summary of key quantitative parameters for different analytical techniques used for 2-aminobenzothiazole quantification is provided in the table below.
| Parameter | HPLC-UV | LC-MS/MS & SPE-LC-HRMS |
| Linearity Range | µg/mL to mg/mL range[1] | 0.5 - 500 µg/L (in solution); 1.25 - 1250 ng/mL (in rat plasma for a derivative)[1] |
| Limit of Detection (LOD) | µg/mL range[1] | 0.07 ng/mL (in human urine); 0.1 µg/L (instrumental)[1] |
| Limit of Quantification (LOQ) | µg/mL range[1] | 0.5 µg/L (instrumental)[1] |
| Accuracy (% Recovery) | 80-110% is generally acceptable[1] | Apparent recoveries of 22-69% in complex matrices have been reported[1] |
| Precision (%RSD) | < 2% for instrumental precision, < 15% for inter-day precision is often targeted[1] | Intra-day precision < 9%; Inter-day precision < 13% has been reported[1] |
Experimental Protocol: HPLC-UV Analysis of 2-Aminobenzothiazole
This protocol details a standard procedure for the quantitative analysis of 2-aminobenzothiazole using High-Performance Liquid Chromatography with UV detection.
1. Instrumentation and Reagents
-
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
-
Analytical column: C18 column (e.g., 4.6 x 150 mm, 5 µm)[1]
-
-
Reagents:
2. Preparation of Mobile Phase and Standard Solutions
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
3. Sample Preparation
-
Dissolve the sample in the mobile phase or a compatible solvent to obtain a concentration within the calibration range.[1] For more complex matrices, a solid-phase extraction (SPE) clean-up step may be necessary.[1]
4. Chromatographic Conditions
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 10 µL[1]
-
Column Temperature: Ambient or controlled (e.g., 30 °C)[1]
-
Detection Wavelength: Typically around 272 nm, determined by measuring the UV spectrum of 2-aminobenzothiazole.[1][2]
-
Elution: An isocratic elution with a composition of 55% Mobile Phase A and 45% Mobile Phase B can be used.[1][2] Alternatively, a gradient elution can be employed for more complex samples.[1]
5. Analysis and Data Processing
-
Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.[1]
-
Inject the sample solutions.[1]
-
Determine the concentration of 2-aminobenzothiazole in the samples by interpolation from the calibration curve.[1]
Visualizing the Workflow
The following diagram illustrates the general workflow for the HPLC analysis of 2-aminobenzothiazole.
Caption: HPLC analysis workflow for 2-aminobenzothiazole.
References
Application Note: Quantitative Analysis of 2-Aminobenzothiazole by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Aminobenzothiazole is a fundamental heterocyclic compound that forms the structural core of numerous molecules with significant pharmacological activities, including anticancer, antimicrobial, and antifungal properties.[1] Accurate and reliable quantification of 2-aminobenzothiazole is crucial in various stages of drug development, quality control, and in the analysis of biological and environmental samples. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and selective detection provided by mass spectrometry.[2] This application note provides a detailed protocol for the quantitative analysis of 2-aminobenzothiazole using GC-MS.
Method Overview
This method is intended for the quantification of 2-aminobenzothiazole in solution. The protocol involves the dissolution of the sample in a volatile organic solvent, followed by direct injection into the GC-MS system. The separation is achieved on a non-polar capillary column, and detection is performed using a mass spectrometer operating in Electron Ionization (EI) mode. Quantification is based on the peak area of the characteristic ions of 2-aminobenzothiazole. For complex matrices, additional sample preparation steps such as solid-phase extraction (SPE) may be required.[3][4]
Experimental Protocols
1. Materials and Reagents
-
Solvents: Dichloromethane or Ethyl Acetate (GC grade or higher)
-
Reference Standard: 2-Aminobenzothiazole (≥97% purity)
-
Inert Gas: Helium (99.999% purity or higher)
-
Glassware: Volumetric flasks, vials with septa, syringes
2. Standard Solution Preparation
-
Stock Solution (e.g., 100 µg/mL): Accurately weigh approximately 10 mg of 2-aminobenzothiazole reference standard and dissolve it in 100 mL of a suitable volatile organic solvent (e.g., dichloromethane or ethyl acetate) in a volumetric flask.
-
Calibration Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards. The concentration range should be selected based on the expected concentration of the analyte in the samples. A typical range might be 0.1, 0.5, 1, 5, 10, and 25 µg/mL.
3. Sample Preparation
-
Dissolve the sample containing 2-aminobenzothiazole in a known volume of the chosen solvent to achieve a concentration that falls within the established calibration range.
-
Filter the sample solution using a 0.45 µm syringe filter to remove any particulate matter before injection.
-
For complex matrices like biological fluids or environmental samples, a more extensive sample cleanup such as Solid-Phase Extraction (SPE) may be necessary to minimize matrix interference.[3]
4. GC-MS Analysis
The following table outlines the recommended GC-MS parameters. These may need to be optimized for the specific instrument and application.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5) or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Injector Type | Split/Splitless |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial: 100 °C, hold for 1 min; Ramp: 10 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
| Monitored Ions (m/z) | Quantifier: 150; Qualifiers: 123, 108, 96 |
| Solvent Delay | 3 minutes |
Data Presentation
Table 1: GC-MS Method Validation Parameters for 2-Aminobenzothiazole Quantification
The following table summarizes the expected performance characteristics of the GC-MS method. Actual values may vary depending on the instrumentation and sample matrix.
| Parameter | Expected Performance |
| Linearity Range | Typically in the ng/mL to µg/mL range[1] |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | Expected to be in the low ng/mL range[1] |
| Limit of Quantification (LOQ) | Expected to be in the ng/mL range[1] |
| Accuracy (% Recovery) | 80-120% is a common target[1] |
| Precision (% RSD) | < 15% |
Table 2: Mass Spectral Data for 2-Aminobenzothiazole (EI)
The mass spectrum of 2-aminobenzothiazole obtained under Electron Ionization (EI) shows a distinct fragmentation pattern useful for its identification.
| m/z Value | Relative Intensity | Assignment |
| 150 | 100% (Base Peak) | [M]⁺ (Molecular Ion)[5] |
| 123 | Moderate | [M - HCN]⁺[5] |
| 108 | Moderate | [M - C₂H₂N]⁺[5] |
| 96 | Low | [M - C₃H₂S]⁺[5] |
Visualizations
Caption: Workflow for the preparation of standards and samples.
Caption: Workflow for GC-MS analysis and quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. impactfactor.org [impactfactor.org]
- 3. Selective determination of 2-aminobenzothiazole in environmental water and organic extracts from fish and dust samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and validation of a simultaneous method for the analysis of benzothiazoles and organic ultraviolet filters in various environmental matrices by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Application Notes: Solid-Phase Synthesis of Peptides Containing 2-Aminobenzothiazole Scaffolds
Introduction
The 2-aminobenzothiazole scaffold is recognized as a "privileged" structure in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4] The incorporation of this heterocyclic system into peptides and peptidomimetics is a key strategy for developing novel therapeutics with enhanced stability and bioactivity.[5][6] Solid-phase peptide synthesis (SPPS) provides a highly efficient and robust platform for the construction of peptide libraries containing the 2-aminobenzothiazole moiety, facilitating structure-activity relationship (SAR) studies essential for drug discovery.[7][8]
Certain 2-(4-aminophenyl)benzothiazole derivatives have been shown to exert potent and selective antitumor activity through their interaction with the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[8] Ligand binding to AhR initiates a cascade that results in the expression of cytochrome P450 1A1 (CYP1A1). This enzyme metabolizes the benzothiazole compound into a reactive intermediate that forms DNA adducts, ultimately triggering apoptosis in cancer cells.[8]
Biological Significance: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The diagram below illustrates the proposed mechanism of action for certain 2-aminobenzothiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Solid-Phase Synthesis of 2-Benzothiazolyl and 2-(Aminophenyl)benzothiazolyl Amino Acids and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-4,5-dichlorobenzothiazole
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 2-Amino-4,5-dichlorobenzothiazole.
Troubleshooting Guides
Issue 1: Low Purity After Initial Purification Attempt
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Purification Method | The chosen method may not be suitable for the specific impurities present. | Review the synthesis route to anticipate by-products. Consider a secondary, orthogonal purification method. For example, if recrystallization fails, attempt column chromatography. |
| Residual Solvent or Starting Material | Impurities from the synthesis reaction may persist. | Ensure the crude product is thoroughly washed to remove acid or base catalysts before purification. A pre-purification wash with a sodium bicarbonate solution can be effective for removing acidic impurities.[1] |
| Co-precipitation of Impurities | Impurities with similar solubility to the target compound may crystallize out during recrystallization. | Slow down the cooling rate during recrystallization. Try a different solvent system with varying polarity. If issues persist, column chromatography is recommended for separating compounds with close solubility profiles. |
Issue 2: Product Fails to Crystallize During Recrystallization
| Potential Cause | Troubleshooting Step | Recommended Action |
| Solution is Too Dilute | The concentration of the compound in the solvent is below the saturation point. | Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Once concentrated, allow it to cool slowly. |
| Supersaturation | The solution is supersaturated and requires a nucleation point to initiate crystallization. | 1. Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. 2. Seeding: Introduce a tiny crystal of pure this compound into the solution. |
| Oiling Out | The compound is precipitating as an oil rather than a solid. This occurs if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too rapidly. | Re-heat the solution to dissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point, then allow for very slow cooling. |
| Inappropriate Solvent | The chosen solvent may not be optimal for crystallization. | Select a different solvent or a binary solvent system. Ideal solvents should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for similar compounds include ethanol, methanol, and chloroform.[2][3] |
Issue 3: Poor Separation During Column Chromatography
| Potential Cause | Troubleshooting Step | Recommended Action |
| Incorrect Mobile Phase Polarity | The eluent is either too polar (all compounds elute quickly) or not polar enough (compounds remain on the stationary phase). | Optimize the solvent system using Thin Layer Chromatography (TLC) first.[4] Aim for an Rf value of 0.2-0.4 for the target compound. Gradient elution, for instance from a non-polar to a more polar solvent system (e.g., Hexane:Ethyl Acetate), can significantly improve separation.[2] |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. | Use a larger column or reduce the amount of sample loaded. A general rule is to use a 20:1 to 100:1 ratio of silica gel to crude product by weight. |
| Sample Insolubility | The crude product is not fully dissolved before loading, causing it to precipitate at the top of the column. | Dissolve the crude sample in a minimal amount of the initial mobile phase or a slightly stronger solvent. Alternatively, use a "dry loading" technique where the crude product is adsorbed onto a small amount of silica gel before being added to the column. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude this compound?
A1: Recrystallization is a widely used and effective first-pass purification method.[2][3] Solvents such as ethanol or methanol are frequently employed. For more challenging separations or to achieve higher purity, flash column chromatography over silica gel is the preferred secondary method.[2][5]
Q2: How do I select the best solvent for recrystallization?
A2: An ideal recrystallization solvent will dissolve your crude product completely at an elevated temperature but very poorly at room or cold temperatures. You can test this by placing a small amount of your crude product in a test tube with a small amount of solvent. If it dissolves in the cold, the solvent is too good. If it doesn't dissolve when heated, the solvent is too poor. A good solvent will show a significant difference in solubility with temperature.
Q3: My product is an amine. Can I use an acid-base extraction for purification?
A3: Yes, this is a viable method for purifying aminobenzothiazoles. The general procedure involves dissolving the crude material in an aqueous acid (like hydrochloric acid) to form the water-soluble hydrochloride salt.[6] Any non-basic organic impurities can then be washed away with an immiscible organic solvent. Subsequently, the aqueous layer is basified (e.g., with sodium hydroxide) to a pH of 8.5-9.0, which precipitates the purified free amine.[6] The solid product can then be collected by filtration.
Q4: What are some typical solvent systems for column chromatography of this compound?
A4: The choice of eluent depends on the impurities. Based on protocols for similar aminobenzothiazoles, common systems include gradients of ethyl acetate in hexanes (e.g., starting from 95:5 Hexanes:EtOAc) or chloroform.[2] Dichloromethane has also been used.[7] It is critical to first develop the separation on a TLC plate to determine the optimal solvent ratio before running the column.[4]
Q5: What are the expected impurities in a typical synthesis?
A5: Impurities are highly dependent on the synthetic route. Common impurities may include unreacted starting materials (e.g., the corresponding substituted phenylthiourea), reagents used in cyclization (like sulfuryl chloride or bromine), and undesired side-products from reactions at other positions on the aromatic ring.
Experimental Protocols & Data
Method 1: Recrystallization
This protocol is a general guideline and may require optimization.
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of a suitable solvent (e.g., ethanol). Heat the mixture gently while stirring until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Method 2: Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 95:5 Hexanes:Ethyl Acetate).[2] Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimum volume of the eluent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin passing the mobile phase through the column. Collect fractions in separate tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with higher affinity for the silica gel.
-
Monitoring: Monitor the fractions using TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
| Purification Method | Solvent/Eluent System | Typical Application | Reference |
| Recrystallization | Ethanol, Methanol, Chloroform | General purpose, removal of major impurities. | [2][3] |
| Column Chromatography | Silica Gel with Hexanes:Ethyl Acetate gradient | Separation of closely related impurities. | [2] |
| Column Chromatography | Silica Gel with Chloroform | Alternative system for impurity separation. | |
| Acid-Base Precipitation | HCl (dissolution), NaOH (precipitation) | Purification of the amine from non-basic impurities. | [6] |
Visualizations
Caption: A decision workflow for purifying crude this compound.
Caption: Troubleshooting guide for common issues during crystallization experiments.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. prepchem.com [prepchem.com]
- 7. rsc.org [rsc.org]
Technical Support Center: 2-Amino-4,5-dichlorobenzothiazole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 2-Amino-4,5-dichlorobenzothiazole, particularly focusing on improving reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and related structures?
The most established method for synthesizing 2-aminobenzothiazoles is the oxidative cyclization of a corresponding N-arylthiourea.[1] In the case of this compound, this would typically involve the cyclization of N-(2,3-dichlorophenyl)thiourea. This reaction is often carried out in a strong acidic medium, such as sulfuric acid or acetic acid, with a cyclizing agent like bromine.[1][2]
Q2: What are the critical reaction parameters to control for a successful synthesis with high yield and purity?
Several parameters are crucial for a successful synthesis:
-
Temperature: Strict temperature control is critical as exceeding the optimal range can lead to the formation of unwanted sulfonated byproducts.[1]
-
Rate of Reagent Addition: The slow and controlled addition of the brominating agent is necessary to prevent localized excess, which can lead to over-bromination and other side reactions.[1]
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Purity of Starting Materials: The purity of the starting N-(2,3-dichlorophenyl)thiourea is important, as impurities can be carried through or interfere with the reaction.[1]
-
Acid Concentration: The concentration of the acidic solvent plays a significant role in the reaction rate and the solubility of intermediates and products.[1]
Q3: How is the final product, this compound, typically isolated and purified?
The product, often as a hydrobromide salt, may precipitate from the reaction mixture upon cooling or with the addition of a non-polar co-solvent.[1] Purification can be achieved through recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water.[1] Washing the crude product with solvents like acetone can help remove unreacted starting materials and other organic impurities.[1] For non-salt forms, after neutralization, purification by flash column chromatography may be employed.[3]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Product
Low yields are a common challenge in the synthesis of 2-aminobenzothiazoles. The following table outlines potential causes and suggested solutions.
| Potential Cause | Suggested Solutions | Supporting Evidence/Citations |
| Incomplete Reaction | - Monitor the reaction progress using Thin Layer Chromatography (TLC).- Ensure the reaction is stirred for a sufficient amount of time at the optimal temperature. | General laboratory practice. |
| Suboptimal Temperature | - Carefully control the reaction temperature. Exothermic steps may require cooling baths.[4]- For N-arylthiourea cyclization, temperatures are typically maintained between 20°C and 100°C.[5] | [1][4][5] |
| Inefficient Cyclization/Oxidation | - Ensure the presence of a suitable oxidizing agent (e.g., bromine) in the correct stoichiometric amount.[2]- In some cases, bubbling air or using an oxidant like H₂O₂ can improve the oxidation of the benzothiazoline intermediate.[6] | [2][6] |
| Side Reactions | - Slow, dropwise addition of reagents like bromine can minimize side reactions such as over-bromination.[1]- Maintain the recommended temperature to avoid the formation of sulfonated byproducts.[1] | [1] |
| Poor Quality Starting Materials | - Use high-purity starting materials. Purify the N-(2,3-dichlorophenyl)thiourea if necessary.[1][4] | [1][4] |
Experimental Protocols
General Protocol for the Synthesis of 2-Aminobenzothiazoles via Oxidative Cyclization of N-Arylthioureas
This protocol is a generalized procedure based on common methods and should be adapted and optimized for the specific synthesis of this compound.
Materials:
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N-(2,3-dichlorophenyl)thiourea
-
Glacial Acetic Acid or Sulfuric Acid (98%)
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Bromine or N-Bromosuccinimide (NBS)
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Methanol or Ethanol
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Acetone
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Aqueous solution of Sodium Hydroxide or Ammonia for neutralization
Procedure:
-
Dissolution: Dissolve the N-(2,3-dichlorophenyl)thiourea in glacial acetic acid or concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The reaction should be conducted in a well-ventilated fume hood.
-
Cooling: Cool the solution to the desired temperature (e.g., 10-20°C) using an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of bromine in acetic acid or NBS portion-wise to the stirred mixture. Maintain the temperature throughout the addition.
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Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or a slightly elevated temperature (e.g., 45-70°C) for several hours.[5][7] Monitor the reaction by TLC.
-
Precipitation: Upon completion, cool the reaction mixture and add a non-polar co-solvent like methanol or pour the mixture into ice-cold water to precipitate the product.[6][7]
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Isolation: Collect the precipitate by vacuum filtration and wash it with a suitable solvent like acetone to remove impurities.[1][5]
-
Neutralization (Optional): To obtain the free base, the salt can be suspended in water and neutralized with a base like sodium hydroxide or ammonia solution until the pH is alkaline.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[1]
Visual Guides
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Low Yields
Caption: A troubleshooting decision tree for addressing low product yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. US4363913A - Preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-Amino-4,5-dichlorobenzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of 2-Amino-4,5-dichlorobenzothiazole synthesis. Our aim is to help you overcome common challenges and minimize the formation of side products.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most established method is the oxidative cyclization of N-(3,4-dichlorophenyl)thiourea, a variant of the Hugerschoff synthesis. This process typically involves the reaction of 3,4-dichloroaniline with a thiocyanate salt to form the corresponding thiourea, which is then cyclized using an oxidizing agent like bromine or sulfuryl chloride in a strong acidic medium.
Q2: What are the critical parameters to control during the synthesis to minimize side reactions?
Several parameters are crucial for a successful and high-purity synthesis:
-
Temperature: Strict temperature control is essential to prevent the formation of sulfonated byproducts.[1]
-
Rate of Reagent Addition: The slow and controlled addition of the oxidizing agent (e.g., bromine) is necessary to avoid localized excess, which can lead to over-bromination and other side reactions.[1]
-
Purity of Starting Materials: Using high-purity 3,4-dichloroaniline and thiocyanate source is important, as impurities can be carried through or interfere with the reaction.
-
Acid Concentration: The concentration of the acidic solvent, such as sulfuric acid or acetic acid, influences the reaction rate and the solubility of intermediates and products.[1]
Q3: What are the potential side products I should be aware of?
Common impurities and side products can include:
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Unreacted Starting Materials: Residual 3,4-dichloroaniline or N-(3,4-dichlorophenyl)thiourea.
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Over-brominated Products: If bromine is used as the oxidizing agent, addition of more than one bromine atom to the aromatic ring can occur.
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Sulfonated Byproducts: Formation of sulfonic acid derivatives on the benzothiazole ring can happen at elevated temperatures when using sulfuric acid.[1]
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Regioisomers: Depending on the reaction conditions, there is a possibility of forming other isomers, although the directing effects of the chloro and amino groups generally favor the desired product.
Q4: How can I purify the final this compound product?
Purification can typically be achieved through:
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Recrystallization: Using a suitable solvent system, such as ethanol/water or acetic acid/water, is a common method.[1]
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Column Chromatography: For higher purity, silica gel column chromatography can be employed.
-
Washing: Washing the crude product with solvents like acetone can help remove unreacted starting materials and some organic impurities.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Ensure the reaction has been stirred for the appropriate amount of time. - Verify the reaction temperature; it may be too low. - Check the purity and reactivity of the starting materials. |
| Decomposition of product or intermediates. | - Maintain strict temperature control throughout the reaction. - Ensure the acidic medium is of the correct concentration. | |
| Presence of Multiple Spots on TLC (High Impurity Profile) | Formation of side products due to incorrect reaction conditions. | - Control the rate of addition of the oxidizing agent to prevent localized high concentrations. - Carefully monitor and control the reaction temperature to avoid the formation of sulfonated byproducts.[1] |
| Impure starting materials. | - Use highly purified starting materials. Recrystallize or distill the 3,4-dichloroaniline if necessary. | |
| Product is a Dark, Tarry Substance | Polymerization or extensive side reactions. | - Lower the reaction temperature. - Decrease the concentration of the oxidizing agent. - Ensure an inert atmosphere if the reaction is sensitive to air. |
| Difficulty in Isolating the Product | Product is soluble in the reaction mixture. | - Try precipitating the product by adding a non-polar co-solvent or by cooling the reaction mixture. |
| Formation of a stable salt. | - Adjust the pH of the solution to neutralize the product and facilitate its precipitation. |
Experimental Protocols
Synthesis of N-(3,4-dichlorophenyl)thiourea
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In a well-ventilated fume hood, dissolve 3,4-dichloroaniline in a suitable solvent (e.g., ethanol or a biphasic system with water).
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Add an aqueous solution of sodium thiocyanate or ammonium thiocyanate.
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Add a strong acid, such as hydrochloric acid, dropwise while stirring vigorously.
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Continue stirring at room temperature for the specified time (typically several hours) until the reaction is complete (monitored by TLC).
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The resulting solid N-(3,4-dichlorophenyl)thiourea is collected by filtration, washed with water, and dried.
Oxidative Cyclization to this compound (Hugerschoff Method)
-
Carefully dissolve the N-(3,4-dichlorophenyl)thiourea in concentrated sulfuric acid or glacial acetic acid at a low temperature (e.g., 0-5 °C).
-
Slowly add a solution of bromine in the same acid dropwise while maintaining the low temperature and stirring vigorously.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or as determined by reaction monitoring.
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Pour the reaction mixture onto crushed ice to precipitate the product.
-
Neutralize the mixture carefully with a base (e.g., sodium hydroxide or ammonium hydroxide solution) to a pH of approximately 8.
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Collect the crude this compound by filtration, wash thoroughly with water, and dry.
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Purify the crude product by recrystallization or column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Caption: Main synthesis pathway and potential side reactions.
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Enhancing the Stability of 2-Aminobenzothiazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of 2-aminobenzothiazole derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific challenges you may face when working with 2-aminobenzothiazole derivatives, from solubility issues to degradation upon storage.
Question 1: My 2-aminobenzothiazole starting material or derivative has changed color (e.g., from off-white to brown). Can I still use it?
Answer: A color change often indicates degradation, likely due to oxidation. This can lead to the formation of colored impurities such as 2-azobenzothiazoles or polymeric byproducts.[1] It is strongly recommended to assess the purity of the material using analytical techniques like High-Performance Liquid Chromatography (HPLC) before proceeding with your reaction. If significant degradation is observed, using a fresh, pure sample is advisable to ensure reliable and reproducible results.[1]
Question 2: I'm experiencing poor solubility of my 2-aminobenzothiazole derivative in aqueous solutions for my biological assays. How can I improve this?
Answer: Many 2-aminobenzothiazole derivatives have inherently low water solubility. Here are several strategies to enhance solubility:
-
pH Adjustment: The 2-amino group is basic and can be protonated under acidic conditions, which generally increases aqueous solubility. However, be cautious as extreme pH values may lead to hydrolysis of certain derivatives.[1]
-
Co-solvents: Prepare a concentrated stock solution in an organic solvent like DMSO, DMF, or ethanol. This stock can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is low (typically <1%) and compatible with your assay.[1]
-
Salt Formation: If your derivative is a free base, converting it to a salt form (e.g., hydrochloride or hydrobromide) can significantly improve its aqueous solubility.[1]
Question 3: My derivatization reaction is resulting in low yields and multiple side products. What are the likely causes and solutions?
Answer: Low yields and the formation of multiple side products can stem from several factors:
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Poor Quality of Starting Materials: The starting material, 2-aminothiophenol, is susceptible to oxidation, which can hinder the reaction.[2]
-
Solution: Use freshly purified 2-aminothiophenol and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
-
-
Incompatible Reagents: 2-Aminobenzothiazoles are sensitive to strong oxidizing agents.[1]
-
Solution: Avoid strong oxidants and carefully select reagents that are compatible with the benzothiazole ring system.
-
-
Thermal Instability: Although generally stable, prolonged exposure to high temperatures can cause decomposition.[1]
-
Solution: Carefully control the reaction temperature and consider running the reaction at a lower temperature for a longer duration.
-
Question 4: I am observing a loss of potency of my 2-aminobenzothiazole derivative in solution over a short period. What could be the cause and how can I mitigate this?
Answer: Loss of potency can be attributed to chemical instability, leading to the degradation of the active compound. The primary culprits are often hydrolysis, oxidation, or photodegradation.
-
Hydrolysis: The amide or ester linkages in some derivatives can be susceptible to hydrolysis, especially at non-neutral pH.
-
Solution: Prepare solutions fresh before use and use buffered solutions at a pH where the compound is most stable. Store stock solutions at low temperatures (-20°C or -80°C).
-
-
Oxidation: The electron-rich benzothiazole ring system can be prone to oxidation.
-
Solution: Degas solvents before use and store solutions under an inert atmosphere (nitrogen or argon). The addition of antioxidants may be considered if compatible with the experimental setup.
-
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation.
-
Solution: Protect solutions from light by using amber vials or wrapping containers in aluminum foil.[3]
-
Data Presentation: Stability of 2-Aminobenzothiazole Derivatives
The stability of 2-aminobenzothiazole derivatives is influenced by factors such as the nature of substituents, pH, temperature, and light exposure. The following tables provide an overview of the inhibitory activities of some derivatives and a representative summary of stability under forced degradation conditions.
Table 1: Inhibitory Activity of Selected 2-Aminobenzothiazole Derivatives against Kinases
| Compound | Target Kinase | IC₅₀ (nM) | Cancer Cell Line | IC₅₀ (µM) |
| Derivative A | CSF1R | 1.4 | - | - |
| Derivative B | VEGFR-2 | 150 | HCT-116 | 7.44 |
| Derivative C | Aurora B | 90 | - | - |
| Derivative D | PI3Kα | 1.03 | MCF-7 | - |
| Derivative E | BRAFV600E | 95 | - | - |
This table is a compilation of data from multiple sources to illustrate the range of activities.
Table 2: Representative Forced Degradation Profile of a 2-Aminobenzothiazole Derivative
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Illustrative) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 60°C | 25% |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 18% |
| Thermal | Dry Heat | 48 hours | 80°C | 10% |
| Photolytic | ICH Q1B Option 2 | - | - | 12% |
This table provides illustrative data to represent potential degradation under various stress conditions. Actual degradation will vary depending on the specific derivative.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for assessing the stability of 2-aminobenzothiazole derivatives.
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies to identify potential degradation products and establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the 2-aminobenzothiazole derivative at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 8 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store the solution protected from light at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at 80°C for 48 hours. After exposure, allow it to cool, and then prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[4][5] A control sample should be protected from light. Prepare a 100 µg/mL solution of both the exposed and control samples in the mobile phase.
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.
Protocol 2: Stability-Indicating HPLC Method Development
This protocol provides a starting point for developing an HPLC method to separate the parent 2-aminobenzothiazole derivative from its degradation products.
1. Chromatographic Conditions:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution:
-
0-5 min: 90% A, 10% B
-
5-20 min: Linear gradient to 10% A, 90% B
-
20-25 min: Hold at 10% A, 90% B
-
25-30 min: Return to initial conditions
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 254 nm or a wavelength of maximum absorption).
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of 2-aminobenzothiazole derivatives.
Caption: PI3K/AKT/mTOR signaling pathway with inhibition by 2-aminobenzothiazole derivatives.
Caption: Experimental workflow for assessing the stability of 2-aminobenzothiazole derivatives.
References
Technical Support Center: 2-Aminobenzothiazole Multicomponent Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals conducting multicomponent reactions (MCRs) involving 2-aminobenzothiazole.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My multicomponent reaction is resulting in a very low yield. What are the common causes and how can I improve it?
A1: Low yields in 2-aminobenzothiazole multicomponent reactions can stem from several factors. Here is a systematic approach to troubleshoot this issue:
-
Reagent Purity: Ensure all starting materials, including 2-aminobenzothiazole, aldehydes, and other components, are of high purity. Impurities can interfere with the reaction cascade.
-
Catalyst Choice and Amount: The choice and concentration of the catalyst are often critical. For reactions involving acetylenedicarboxylates and cyclic amines, a basic catalyst may be required if one of the components (like excess piperidine) doesn't serve this role. In other cases, an acid catalyst like p-toluenesulfonic acid (p-TsOH) can be beneficial.[1] Some "green" syntheses have shown high yields using catalysts like Sc(OTf)₃ or P₂O₅ on a SiO₂ support.[2]
-
Solvent Selection: The polarity and nature of the solvent can significantly influence the reaction rate and yield. Ethanol is a commonly used and effective solvent.[1] However, for certain reactions, solvent-free conditions under microwave irradiation have resulted in higher yields and shorter reaction times.[2][3]
-
Reaction Temperature and Time: These parameters are crucial and interdependent. A common protocol involves stirring the reaction mixture at room temperature initially, followed by heating (e.g., at 50-60 °C) for an extended period, such as 48 hours, to drive the reaction to completion.[1][3] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Basicity of Amine: In four-component reactions with cyclic amines, the basicity of the amine can drastically affect the yield. For instance, piperidine and pyrrolidine, which have similar basicity, often result in good yields.[4] Morpholine, being significantly less basic, may lead to very low yields of the desired product under the same conditions.[4]
Q2: I am observing multiple spots on my TLC plate, indicating side products. What are the likely side reactions?
A2: The formation of side products is common in MCRs due to the complexity of the reaction pathways. Potential side reactions include:
-
Knoevenagel Condensation Products: In reactions involving active methylene compounds, the initial Knoevenagel condensation between the aldehyde and the active methylene compound might proceed faster than the main reaction cascade, leading to an accumulation of this intermediate.[2]
-
Aldimine Formation: The condensation of the aromatic aldehyde with 2-aminobenzothiazole forms an aldimine intermediate. If subsequent steps are slow, this intermediate may be observed.[1]
To minimize side products, consider optimizing the order of addition of reagents or adjusting the reaction temperature to favor the desired reaction pathway.
Q3: How do I purify the final product from the complex reaction mixture?
A3: Purification of the final product from a multicomponent reaction mixture typically involves the following steps:
-
Solvent Removal: After the reaction is complete, the solvent is usually removed under reduced pressure.[3]
-
Column Chromatography: This is the most common method for purifying products of 2-aminobenzothiazole MCRs. A silica gel column is typically used, with an eluent system tailored to the polarity of the product. A common choice is a mixture of hexane and ethyl acetate.[3]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective final purification step to obtain highly pure crystals.
Q4: Can I run this reaction under environmentally friendly ("green") conditions?
A4: Yes, several green chemistry approaches have been successfully applied to 2-aminobenzothiazole multicomponent reactions. These methods aim to reduce waste, avoid hazardous solvents, and improve energy efficiency. Effective strategies include:
-
Solvent-Free Reactions: Performing the reaction neat (without a solvent) under microwave irradiation can significantly shorten reaction times and often leads to high yields.[2][3]
-
Water-Based Media: Some reactions can be conducted in an aqueous medium, which is an environmentally benign solvent.[2]
-
Use of Heterogeneous or Reusable Catalysts: Catalysts like P₂O₅ on a silica support or nanocatalysts can often be recovered and reused, reducing waste.[2]
Data Presentation
Table 1: Effect of Aldehyde and Amine Structure on the Yield of Pyrrolidinones in a Four-Component Reaction. [1][4][5]
| Entry | Aldehyde (Ar) | Amine | Product | Yield (%) |
| 1 | C₆H₅ | Piperidine | 1a | 58 |
| 2 | p-CH₃OC₆H₄ | Piperidine | 1b | 72 |
| 3 | p-CH₃C₆H₄ | Piperidine | 1c | 55 |
| 4 | p-ClC₆H₄ | Piperidine | 1d | 66 |
| 5 | m-ClC₆H₄ | Piperidine | 1e | 67 |
| 6 | p-NO₂C₆H₄ | Piperidine | 1f | 53 |
| 7 | p-CH₃OC₆H₄ | Pyrrolidine | 1i | 55 |
| 8 | p-ClC₆H₄ | Pyrrolidine | 1j | 58 |
| 9 | m-ClC₆H₄ | Pyrrolidine | 1k | 63 |
| 10 | m-NO₂C₆H₄ | Pyrrolidine | 1l | 68 |
| 11 | p-NO₂C₆H₄ | Pyrrolidine | 1m | 52 |
| 12 | p-CH₃OC₆H₄ | Morpholine | 1n | 10 |
Reaction conditions: 2-aminobenzothiazole (2.0 mmol), dimethyl acetylenedicarboxylate (2.0 mmol), aromatic aldehyde (2.0 mmol), piperidine (3.0 mmol) or other amine (2.0 mmol) with DABCO (0.5 mmol) in ethanol (10.0 mL), stirred at room temperature for 20 min, then heated at 50–60 °C for 48 h.[3]
Experimental Protocols
Detailed Methodology for the Synthesis of Functionalized 2-Pyrrolidinones (General Procedure) [1]
This protocol describes the one-pot, four-component reaction between 2-aminobenzothiazole, an aromatic aldehyde, an acetylenedicarboxylate, and a cyclic secondary amine.
Materials:
-
2-Aminobenzothiazole (2.0 mmol)
-
Dimethyl acetylenedicarboxylate (2.0 mmol)
-
Aromatic aldehyde (e.g., benzaldehyde) (2.0 mmol)
-
Piperidine (3.0 mmol)
-
Ethanol (10.0 mL)
Procedure:
-
To a round-bottom flask, add 2-aminobenzothiazole (2.0 mmol), dimethyl acetylenedicarboxylate (2.0 mmol), the aromatic aldehyde (2.0 mmol), and piperidine (3.0 mmol) to ethanol (10.0 mL).
-
Stir the mixture at room temperature for approximately 20 minutes.
-
Heat the reaction mixture to 50–60 °C and continue stirring for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the final product.
Visualizations
Caption: General experimental workflow for a 2-aminobenzothiazole four-component reaction.
Caption: Plausible mechanism for the four-component synthesis of 2-pyrrolidinones.
Caption: Troubleshooting decision tree for low-yield 2-aminobenzothiazole MCRs.
References
- 1. BJOC - Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate [beilstein-journals.org]
- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Four-component reaction of cyclic amines, 2-aminobenzothiazole, aromatic aldehydes and acetylenedicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 2-Amino-4,5-dichlorobenzothiazole Derivatization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the derivatization of 2-Amino-4,5-dichlorobenzothiazole.
Frequently Asked Questions (FAQs)
Q1: My starting material, this compound, has a slight color change. Can I still use it?
A1: A color change in 2-aminobenzothiazole derivatives can indicate degradation, possibly due to oxidation, which may lead to the formation of colored impurities or polymeric byproducts.[1] It is highly recommended to assess the purity of the material using analytical techniques like High-Performance Liquid Chromatography (HPLC) before proceeding with your reaction.[1] If significant degradation is detected, using a fresh, pure sample is the best course of action to ensure reproducible and reliable results.[1]
Q2: I'm observing very poor solubility of my this compound derivative in aqueous solutions. How can this be improved?
A2: Low water solubility is a known characteristic of many 2-aminobenzothiazole derivatives.[1] Consider the following strategies to enhance solubility:
-
pH Adjustment: The amino group at the 2-position is basic and can be protonated under acidic conditions, which may increase aqueous solubility. Exercise caution, as extreme pH levels could lead to the hydrolysis of your derivative.[1]
-
Co-solvents: Prepare a concentrated stock solution in a polar aprotic organic solvent such as DMSO, DMF, or ethanol. This stock can then be diluted into your aqueous experimental medium. Ensure the final concentration of the organic solvent is compatible with your downstream applications.[1]
-
Salt Formation: Converting your derivative into a salt form (e.g., hydrochloride) can significantly improve its solubility in aqueous media.[1]
Q3: How should I store this compound and its derivatives to prevent degradation?
A3: To minimize degradation, this compound and its derivatives should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Protection from light and moisture is also recommended.
Troubleshooting Guide
Q4: My derivatization reaction is resulting in low yields and multiple side products. What are the likely causes and solutions?
A4: Low yields and the formation of multiple side products are common issues that can stem from several factors:
-
Purity of Starting Material: As mentioned in Q1, impurities in the starting this compound can lead to unwanted side reactions. Verify the purity before starting.
-
Reaction Conditions: Overly high temperatures or prolonged reaction times can cause decomposition of reactants or products.[2] It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) and stop it once the starting material is consumed.[3]
-
Incompatible Reagents: 2-Aminobenzothiazoles can be sensitive to strong oxidizing agents.[1] Ensure all reagents and solvents are compatible with your substrate.
-
Atmosphere: For reactions sensitive to oxygen or moisture, such as palladium-catalyzed cross-couplings, ensure the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen).[4][5]
Q5: I am attempting a Suzuki-Miyaura coupling at the C-5 position, but I am getting low conversion. How can I optimize this?
A5: Achieving high yields in Suzuki-Miyaura coupling with electron-rich heterocyclic systems can be challenging.[5] Here are key parameters to optimize:
-
Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For sterically hindered or electron-rich substrates, specialized ligands (e.g., biarylphosphines) may be required to facilitate the catalytic cycle.[5] Sometimes a ligand-free approach can be effective.[4]
-
Base: The base plays a crucial role in the transmetalation step.[6] Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[5] The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Solvent: A degassed solvent system is essential.[4] Mixtures like Dioxane/H₂O or Toluene/Water are frequently used.[4][7] The ratio can be adjusted to optimize the solubility of all reaction components.
-
Temperature: While some Suzuki couplings can proceed at room temperature, many require heating (typically 80-120 °C) to achieve a reasonable reaction rate.[5][6]
Q6: During purification by column chromatography, my product seems to be streaking or difficult to separate from impurities. What can I do?
A6: Purification can be challenging. Consider the following:
-
Solvent System: Optimize the eluent system for column chromatography. A common starting point for these types of compounds is a hexane/ethyl acetate or a chloroform-based system.[3] A gradual gradient elution may be necessary to separate closely related compounds.
-
Acid/Base Washing: Before chromatography, an aqueous workup with a mild acid or base wash can help remove certain impurities.
-
Recrystallization: If chromatography fails to yield a pure product, recrystallization from a suitable solvent (e.g., ethanol) can be an effective alternative or subsequent purification step.[8]
Data Presentation
Table 1: Representative Conditions for N-Acylation of 2-Aminobenzothiazole Derivatives.
| Method | Acylating Agent | Solvent / Base or Catalyst | Temperature | Time | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Acyl Chloride | Chloroacetyl Chloride | Benzene / Triethylamine | Ice-cold to Reflux | 10 hours | 75 | [3] |
| Acetic Acid | Glacial Acetic Acid | Acetic Acid (Solvent) | Reflux (~118 °C) | 8-10 hours | 88 | [3] |
| Microwave-Assisted | Aromatic Aldehydes & 1,3-Diketones | Sc(OTf)₃ | Microwave | N/A | N/A |[3] |
Table 2: Representative Conditions for Suzuki-Miyaura Coupling.
| Arylboronic Acid | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ | Dioxane/H₂O | 100 | 12 | >95 | [4] |
| 4-Tolylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | Toluene/H₂O | 95 | 31 | Moderate | [7] |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | DMF | Reflux | N/A | 64 |[7] |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation with Acyl Chlorides
This protocol is adapted from procedures for the acylation of 2-aminobenzothiazole.[3]
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.0 eq) in a dry solvent such as benzene or THF under an inert atmosphere.
-
Cooling: Cool the stirred solution in an ice bath (0 °C).
-
Addition: Add the desired acyl chloride (e.g., chloroacetyl chloride, 1.0 eq) dropwise to the cooled, stirred solution.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately 6 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, filter off the precipitated triethylamine hydrochloride. The filtrate can be concentrated under reduced pressure.
-
Purification: The crude product is then purified, typically by column chromatography on silica gel (using chloroform or a hexane/ethyl acetate gradient as the eluent) or by recrystallization from a suitable solvent like ethanol.[3]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure based on literature for similar substrates.[4][5][7]
-
Setup: To a dry Schlenk flask or microwave vial, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system (e.g., Dioxane/H₂O 4:1, or Toluene/H₂O 4:1) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired derivative.
Visualizations
Caption: General experimental workflow for derivatization.
Caption: Troubleshooting workflow for low yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives - Google Patents [patents.google.com]
Technical Support Center: Resolving Peak Tailing in HPLC of 2-Aminobenzothiazole Compounds
Welcome to our dedicated technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues related to the analysis of 2-aminobenzothiazole and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic challenges, with a focus on peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with the latter half of the peak being broader than the front half.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape. The asymmetry is often quantified by the tailing factor (Tf) or asymmetry factor (As), where a value of 1.0 indicates a perfectly symmetrical peak. A value greater than 1.2 often suggests that peak tailing is occurring.[2][3]
Q2: Why are 2-aminobenzothiazole compounds prone to peak tailing in reversed-phase HPLC?
A2: 2-Aminobenzothiazole is a basic compound with a pKa of approximately 4.48.[4] In reversed-phase HPLC, which often utilizes silica-based columns, the surface of the stationary phase contains acidic silanol groups (Si-OH).[5] At mobile phase pH values above their pKa (typically around 3.5-4.5), these silanol groups can become deprotonated and carry a negative charge.[1] The basic 2-aminobenzothiazole can become protonated, carrying a positive charge. The electrostatic attraction between the positively charged analyte and the negatively charged silanol groups leads to secondary interactions, causing some analyte molecules to be retained longer, which results in peak tailing.[1][6]
Q3: How does the mobile phase pH affect the peak shape of 2-aminobenzothiazole?
A3: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like 2-aminobenzothiazole. By adjusting the pH, you can control the ionization state of both the analyte and the silanol groups on the column.[5]
-
Low pH (below ~3.5): At a low pH, the silanol groups are protonated and neutral, which minimizes the secondary ionic interactions with the protonated 2-aminobenzothiazole. This typically leads to a significant improvement in peak symmetry.[5][7]
-
High pH (above ~7): At a higher pH, the 2-aminobenzothiazole will be in its neutral form, which can also reduce interactions with the now deprotonated silanol groups. However, it's important to ensure your column is stable at high pH.[8]
Q4: What are mobile phase additives and how can they help reduce peak tailing?
A4: Mobile phase additives are small molecules added to the mobile phase to improve chromatography. For basic compounds like 2-aminobenzothiazole, a common strategy is to add a competing base, such as triethylamine (TEA).[9][10] TEA is a small, basic molecule that can preferentially interact with the active silanol sites on the stationary phase, effectively "masking" them from the analyte.[9] This reduces the secondary interactions that cause peak tailing.[9][11] However, TEA can be difficult to remove from the column and may interfere with mass spectrometry detection.[12]
Q5: What type of HPLC column is best for analyzing 2-aminobenzothiazole compounds?
A5: The choice of column is crucial for obtaining good peak shapes for basic compounds.
-
End-capped columns: These columns have been chemically treated to reduce the number of free silanol groups, thereby minimizing secondary interactions.[3]
-
Base-deactivated columns: These are specifically designed for the analysis of basic compounds and provide excellent peak shapes.
-
Hybrid silica columns: These columns have a different surface chemistry that can reduce silanol interactions and offer a wider pH stability range.
-
Columns with different stationary phases: Sometimes, switching to a different stationary phase chemistry, such as a phenyl or an embedded-polar group (EPG) column, can alter the selectivity and improve peak shape.[13]
Troubleshooting Guide: Resolving Peak Tailing for 2-Aminobenzothiazole
This guide provides a systematic approach to diagnosing and resolving peak tailing issues encountered during the HPLC analysis of 2-aminobenzothiazole compounds.
Step 1: Initial Assessment and Diagnosis
The first step is to determine if the peak tailing is a widespread issue or specific to your basic analyte.
Experimental Protocol: Diagnostic Injection
-
Prepare a neutral marker solution: Dissolve a neutral compound, such as toluene or uracil, in the mobile phase at a suitable concentration.
-
Injection: Inject the neutral marker solution onto the HPLC system using your current method conditions.
-
Analysis: Observe the peak shape of the neutral marker.
-
If the neutral marker peak tails: The problem is likely related to the HPLC system (e.g., extra-column volume, column void). Proceed to the "System Check" section.
-
If the neutral marker peak is symmetrical, but the 2-aminobenzothiazole peak tails: The issue is likely due to secondary chemical interactions. Proceed to the "Method Optimization" section.
-
Step 2: Method Optimization for Chemical Interactions
If the issue is determined to be chemical in nature, the following steps can be taken to improve peak shape.
A. Mobile Phase pH Adjustment
As 2-aminobenzothiazole is a basic compound, adjusting the mobile phase pH can significantly reduce peak tailing.
Experimental Protocol: pH Optimization
-
Prepare Mobile Phases at Different pH values: Prepare a series of aqueous mobile phase components buffered at different pH values, for example, pH 3.0, 4.5, and 7.0. Use a suitable buffer, such as phosphate or acetate, at a concentration of 10-25 mM.
-
Chromatographic Runs: Equilibrate the column with each mobile phase and inject a standard solution of 2-aminobenzothiazole.
-
Evaluation: Compare the peak asymmetry factor at each pH. A lower pH (around 3.0) is expected to provide the most symmetrical peak.
B. Use of Mobile Phase Additives
Adding a competing base can effectively mask residual silanol groups.
Experimental Protocol: Triethylamine (TEA) Addition
-
Prepare Mobile Phase with TEA: Add a low concentration of triethylamine (e.g., 0.1% v/v) to the mobile phase.[9]
-
Equilibrate and Inject: Thoroughly equilibrate the column with the TEA-containing mobile phase before injecting the sample.
-
Assess Peak Shape: Compare the peak asymmetry to the chromatogram obtained without TEA.
C. Column Selection
If mobile phase modifications are insufficient, a different column may be necessary.
-
Use a High-Quality End-capped C18 Column: Ensure you are using a modern, well-end-capped C18 column.
-
Consider a Base-Deactivated Column: These columns are specifically designed to provide excellent peak shapes for basic compounds.
-
Explore Alternative Stationary Phases: A phenyl-hexyl or an embedded-polar group (EPG) column can offer different selectivity and reduce secondary interactions.[13]
Step 3: System Check and Maintenance
If the neutral marker also shows tailing, the problem likely lies within the HPLC system itself.
A. Check for Extra-Column Volume
Excessive tubing length or poorly made connections can cause peak broadening and tailing.
-
Action: Use pre-cut tubing of the narrowest possible internal diameter and shortest possible length. Ensure all fittings are correctly seated to minimize dead volume.
B. Inspect the Column for Voids
A void at the head of the column can lead to poor peak shape.
-
Action: Disconnect the column and inspect the inlet. If a void is visible, the column may need to be replaced. Using a guard column can help prolong the life of the analytical column.
C. Column Cleaning and Regeneration
Column contamination can lead to active sites that cause peak tailing.
Experimental Protocol: Column Washing
-
Disconnect from Detector: Disconnect the column from the detector to avoid contamination.
-
Flush with a Series of Solvents: Flush the column with a sequence of solvents of increasing and then decreasing polarity. A typical sequence for a reversed-phase column is:
-
20 column volumes of your mobile phase without buffer salts.
-
20 column volumes of 100% Acetonitrile.
-
20 column volumes of 100% Isopropanol.
-
20 column volumes of 100% Acetonitrile.
-
20 column volumes of your mobile phase without buffer salts.
-
-
Re-equilibrate: Thoroughly re-equilibrate the column with your mobile phase before use.
Data Presentation
The following table demonstrates the effect of mobile phase pH on the peak asymmetry of a basic compound. While this data is for methamphetamine, a similar trend would be expected for 2-aminobenzothiazole.
Table 1: Effect of Mobile Phase pH on Peak Asymmetry Factor (As) of a Basic Compound
| Mobile Phase pH | Peak Asymmetry Factor (As) |
| 7.0 | 2.35 |
| 3.0 | 1.33 |
Data is illustrative and based on a similar basic compound.[14] A significant improvement in peak symmetry (a value closer to 1) is observed when the mobile phase pH is lowered.
References
- 1. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. 2-Benzothiazolamine | 136-95-8 [chemicalbook.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromtech.com [chromtech.com]
- 7. scribd.com [scribd.com]
- 8. High-pH mobile phase in reversed-phase liquid chromatography-tandem mass spectrometry to improve the separation efficiency of aminoglycoside isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmagrowthhub.com [pharmagrowthhub.com]
- 10. General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Degradation of 2-Aminobenzothiazole-Based Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation of 2-aminobenzothiazole (ABT) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-aminobenzothiazole (ABT)?
A1: The primary degradation pathways for 2-aminobenzothiazole involve microbial degradation and photodegradation. Microbial degradation is often carried out by bacteria of the Rhodococcus genus, such as Rhodococcus rhodochrous, which hydroxylate the benzothiazole ring.[1] Photodegradation can be induced using a photocatalyst like Fe(III)-nitrilotriacetic acid (FeNTA) under UV irradiation, which also leads to hydroxylation of the aromatic ring.[1][2] Studies have shown that a combination of both microbial and photochemical processes is significantly more efficient in degrading ABT than either method alone.[1][2][3]
Q2: What are the major degradation products of 2-aminobenzothiazole?
A2: The main initial degradation products of 2-aminobenzothiazole through both microbial and photochemical pathways are hydroxylated derivatives. The most commonly identified intermediates are 6-hydroxy-2-aminobenzothiazole (6OH-ABT) and 4-hydroxy-2-aminobenzothiazole (4OH-ABT).[1][2] Further degradation can lead to the opening of the aromatic ring.[1]
Q3: Which analytical techniques are most suitable for studying ABT degradation?
A3: A combination of chromatographic and spectroscopic techniques is typically employed. High-Performance Liquid Chromatography (HPLC) with UV detection is used to monitor the disappearance of the parent compound and the formation of degradation products.[1][3] Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for the identification and confirmation of intermediates by providing molecular weight and fragmentation data.[2] Nuclear Magnetic Resonance (NMR) spectroscopy can be used for the structural elucidation of unknown metabolites.[2]
Q4: Is direct photolysis an effective method for degrading ABT?
A4: No, direct photolysis of 2-aminobenzothiazole is generally not effective. Studies have shown that ABT is relatively stable under direct irradiation without the presence of a photosensitizer or catalyst.[1][2] The presence of a photoinducer like FeNTA is necessary to generate reactive species that can initiate the degradation process.[1]
Troubleshooting Guides
Microbial Degradation
| Problem | Possible Causes | Troubleshooting Steps |
| Low or no degradation of ABT | 1. Inactive microbial culture. 2. Toxicity of ABT or its metabolites to the microorganisms. 3. Suboptimal culture conditions (pH, temperature, aeration). 4. Insufficient acclimatization of the culture to ABT. | 1. Verify the viability of the Rhodococcus rhodochrous culture. 2. Start with a lower concentration of ABT. Monitor for the accumulation of inhibitory intermediates. 3. Optimize culture conditions. For Rhodococcus, a pH around 7.0 and a temperature of 27-30°C with vigorous shaking for aeration is recommended.[1] 4. Gradually expose the microbial culture to increasing concentrations of ABT over several passages to allow for adaptation. |
| Accumulation of intermediates | 1. The microbial strain may lack the necessary enzymes for further degradation of the intermediates. 2. The intermediates are more resistant to degradation than the parent compound. 3. Feedback inhibition of metabolic pathways by the intermediates. | 1. Consider using a mixed microbial consortium which may have a broader range of enzymes. 2. Analyze the structure of the accumulated intermediates to understand their stability. 3. Investigate the effect of the identified intermediates on the degradation rate of ABT. |
| Inconsistent degradation rates between experiments | 1. Variation in inoculum size or growth phase. 2. Inconsistent preparation of the culture medium. 3. Fluctuation in incubation conditions. | 1. Standardize the inoculum preparation by using a culture in the same growth phase (e.g., mid-exponential) and at a consistent cell density (OD). 2. Ensure precise and consistent preparation of all media components. 3. Calibrate and monitor incubators to ensure consistent temperature and agitation. |
Photodegradation
| Problem | Possible Causes | Troubleshooting Steps |
| Inefficient photodegradation of ABT | 1. Incorrect wavelength or intensity of the light source. 2. Suboptimal concentration of the photocatalyst (FeNTA). 3. Inappropriate pH of the reaction mixture. 4. Presence of quenching species in the sample matrix. | 1. Ensure the use of a UV lamp with an emission spectrum that overlaps with the absorption spectrum of the FeNTA complex (e.g., >300 nm).[2] Verify the lamp's output. 2. Optimize the concentration of FeNTA. Both too low and too high concentrations can be detrimental to the degradation rate.[1] 3. Adjust the pH of the solution. The efficiency of FeNTA-mediated photodegradation is pH-dependent.[4] 4. If using complex matrices (e.g., wastewater), consider a sample clean-up step to remove substances that may scavenge reactive oxygen species. |
| Precipitation of the photocatalyst | 1. The pH of the solution is outside the stability range of the FeNTA complex. 2. High concentrations of interfering ions. | 1. Maintain the pH of the solution within the optimal range for FeNTA stability and activity. 2. Analyze the sample for high concentrations of ions that might form insoluble precipitates with iron or NTA. |
| Difficulty in identifying degradation products | 1. Low concentration of intermediates. 2. Co-elution of products with the parent compound or matrix components in HPLC. | 1. Concentrate the sample before analysis. 2. Optimize the HPLC method (e.g., gradient elution, different stationary phase) to improve the separation of degradation products. Use LC-MS for better selectivity and sensitivity. |
Data Presentation
Table 1: Comparison of Degradation Efficiency of 2-Aminobenzothiazole under Different Conditions
| Degradation Process | Condition | Degradation Efficiency (%) | Time (hours) | Reference |
| Direct Photolysis | >300 nm irradiation | No degradation | 125 | [1][2] |
| Biodegradation | Rhodococcus rhodochrous OBT18 | 26 | 125 | [1][2] |
| Photodegradation | FeNTA (1.0 mM) + >300 nm irradiation | 37 | 125 | [1][2] |
| Combined Process | R. rhodochrous + FeNTA (with or without light) | 99 | 25 | [1][2] |
Experimental Protocols
Biodegradation of 2-Aminobenzothiazole using Rhodococcus rhodochrous
1. Culture Preparation:
-
Grow Rhodococcus rhodochrous OBT18 in a nutrient-rich medium such as Tryptic Soy Broth.[1]
-
Incubate at 27°C with shaking at 200 rpm for 24 hours.[1]
-
Harvest the cells by centrifugation (e.g., 8,000 rpm for 15 minutes at 4°C).[1]
-
Wash the bacterial pellet sequentially with a saline solution (e.g., 8 g/L NaCl) and then with a mineral water or a minimal salt medium.[1]
2. Degradation Experiment:
-
Resuspend the washed cells in a minimal salt medium to a desired cell density.
-
Add 2-aminobenzothiazole to the cell suspension at the desired initial concentration (e.g., 0.5 mM).[1]
-
Incubate the flasks at 27°C with shaking (200 rpm).[1]
-
Withdraw samples at regular intervals for analysis.
-
Prepare a cell-free control to account for any abiotic degradation.
3. Sample Analysis:
-
Centrifuge the collected samples to remove bacterial cells.
-
Analyze the supernatant using HPLC to quantify the concentration of ABT and its degradation products.
Photodegradation of 2-Aminobenzothiazole using Fe(III)-nitrilotriacetic acid (FeNTA)
1. Preparation of FeNTA solution:
-
Prepare a solution of nitrilotriacetic acid (NTA) and a solution of an Fe(III) salt (e.g., Fe(ClO₄)₃) of equal molarity (e.g., 4 mM).[1]
-
Mix equal volumes of the NTA and Fe(III) solutions with stirring.[1]
-
Adjust the pH to 4.0 and stir for 1 hour to ensure complex formation.[1]
-
Adjust the final pH to the desired experimental value (e.g., 7.0) just before use.[1]
2. Photodegradation Experiment:
-
In a photoreactor (e.g., made of borosilicate glass), prepare a solution of 2-aminobenzothiazole at the desired concentration.
-
Add the FeNTA solution to the desired final concentration (e.g., 1.0 mM).[1]
-
Irradiate the solution with a UV lamp emitting at >300 nm.[2]
-
Maintain the temperature of the reaction vessel using a water circulating jacket.
-
Collect samples at specific time points for analysis.
-
Run a control experiment in the dark to assess any non-photochemical degradation.
3. Sample Analysis:
-
Analyze the collected samples directly or after appropriate dilution using HPLC or LC-MS to determine the concentration of ABT and its photoproducts.
Visualizations
Caption: Proposed microbial degradation pathway of 2-aminobenzothiazole by Rhodococcus species.
Caption: Simplified photochemical degradation pathway of 2-aminobenzothiazole mediated by FeNTA.
Caption: General experimental workflow for studying the degradation of 2-aminobenzothiazole.
References
- 1. Comparison of Microbial and Photochemical Processes and Their Combination for Degradation of 2-Aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of microbial and photochemical processes and their combination for degradation of 2-aminobenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Production of 2-Amino-4,5-dichlorobenzothiazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 2-Amino-4,5-dichlorobenzothiazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most established method for synthesizing this compound is the Hugerschoff reaction, which involves a two-step process. The first step is the synthesis of the precursor N-(2,3-dichlorophenyl)thiourea from 2,3-dichloroaniline. The second step is the oxidative cyclization of this thiourea derivative to yield the final product.[1] A one-pot synthesis from 3,4-dichloroaniline has been reported for the isomeric 2-amino-5,6-dichlorobenzothiazole, suggesting a similar approach may be adaptable.[2]
Q2: What are the critical parameters to control during the synthesis to ensure high purity?
A2: Several parameters are crucial for a successful synthesis with high yield and purity:
-
Temperature: Careful temperature control is critical. Exceeding the optimal temperature range during cyclization can lead to the formation of sulfonated byproducts.[1]
-
Rate of Reagent Addition: The slow and controlled addition of the brominating or cyclizing agent is necessary to prevent localized excess, which can lead to over-bromination and other side reactions.[1]
-
Purity of Starting Materials: The purity of the starting 2,3-dichloroaniline and subsequent N-(2,3-dichlorophenyl)thiourea is important, as impurities can be carried through or interfere with the reaction.
-
Acid Concentration: The concentration of the acidic solvent (e.g., sulfuric acid) plays a role in the reaction rate and the solubility of intermediates and products.
Q3: How can I purify the final this compound product?
A3: The crude product can be purified by several methods:
-
Recrystallization: This is a common method for purifying the final product. A suitable solvent system, such as ethanol/water or acetic acid/water, can be used.[1]
-
Column Chromatography: For removal of closely related impurities, silica gel column chromatography can be employed.[3]
-
Washing: Washing the crude product with solvents like acetone can help remove unreacted starting materials and some organic impurities.[4]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Recommended Solution | Citation |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction is allowed to proceed to completion. | [5] |
| Suboptimal reaction temperature | Optimize the reaction temperature. The cyclization step may require heating, but excessive heat can lead to degradation. A stepwise increase in temperature while monitoring the reaction can help identify the optimal conditions. | [1] |
| Poor quality of starting materials | Use high-purity 2,3-dichloroaniline and ensure the N-(2,3-dichlorophenyl)thiourea intermediate is pure before cyclization. | [1] |
| Incorrect stoichiometry | Carefully control the stoichiometry of the reactants, particularly the cyclizing agent (e.g., bromine or sulfuryl chloride). | [5] |
Problem 2: Presence of Significant Impurities in the Final Product
| Potential Impurity | Formation Mechanism | Mitigation Strategy | Citation |
| Unreacted N-(2,3-dichlorophenyl)thiourea | Incomplete cyclization reaction. | Ensure sufficient reaction time and optimal temperature. Monitor the reaction by TLC until the starting material is consumed. | [1] |
| Over-brominated/chlorinated byproducts | Excess halogenating agent during cyclization. | Add the halogenating agent (e.g., bromine) dropwise and at a controlled, low temperature. Use the correct stoichiometric amount. | [5] |
| Sulfonated byproducts | High reaction temperatures in the presence of sulfuric acid. | Maintain the recommended reaction temperature and avoid overheating. | [1] |
| Other isomeric dichlorobenzothiazoles | Impurities in the starting 2,3-dichloroaniline (e.g., 3,4-dichloroaniline or 2,5-dichloroaniline). | Use highly pure 2,3-dichloroaniline as the starting material. |
Experimental Protocols
Protocol 1: Synthesis of N-(2,3-dichlorophenyl)thiourea
This protocol is adapted from the synthesis of N-(3,4-dichlorophenyl)thiourea.
Materials:
-
2,3-dichloroaniline
-
Ammonium thiocyanate
-
Hydrochloric acid (36% aqueous solution)
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, combine 2,3-dichloroaniline (1 equivalent), ammonium thiocyanate (1 equivalent), and a 36% aqueous solution of hydrochloric acid (1 equivalent) in water.
-
Reflux the mixture for 6-8 hours. A white precipitate should form.
-
Cool the reaction mixture and filter the solid precipitate.
-
Recrystallize the crude product from ethanol to obtain pure N-(2,3-dichlorophenyl)thiourea.
Protocol 2: Synthesis of this compound (Hugerschoff Reaction)
This is a general procedure adapted from the synthesis of other substituted 2-aminobenzothiazoles.
Materials:
-
N-(2,3-dichlorophenyl)thiourea
-
Sulfuric acid (98%)
-
Bromine or Sulfuryl chloride
-
Methanol or Water
-
Sodium hydroxide solution
Procedure:
-
Dissolve N-(2,3-dichlorophenyl)thiourea (1 equivalent) in concentrated sulfuric acid at a controlled temperature (e.g., 20-25°C).
-
Slowly add the cyclizing agent, such as bromine or sulfuryl chloride (1-1.2 equivalents), dropwise while maintaining the temperature.
-
After the addition is complete, stir the reaction mixture at a slightly elevated temperature (e.g., 40-50°C) for several hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Neutralize the mixture with a sodium hydroxide solution to precipitate the free base.
-
Filter the solid, wash with water until neutral, and dry.
-
Purify the crude product by recrystallization from a suitable solvent like ethanol.
Data Presentation
Table 1: Analytical Techniques for Purity Assessment
| Technique | Purpose | Typical Conditions | Citation |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination and impurity profiling. | Reverse-phase C18 column with a mobile phase of acetonitrile and water containing an acid modifier (e.g., phosphoric or formic acid). UV detection at an appropriate wavelength. | [6][7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and identification of impurities. | ¹H and ¹³C NMR spectra recorded in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). | [3][8] |
| Mass Spectrometry (MS) | Molecular weight confirmation and identification of unknown impurities. | Typically coupled with HPLC (LC-MS) for separation and identification. | [3] |
Visualizations
Caption: Experimental workflow for the two-step synthesis of this compound.
Caption: Troubleshooting logic for addressing low purity in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole - Google Patents [patents.google.com]
- 3. Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5374737A - Process for the preparation of 2-aminobenzothiazoles - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. helixchrom.com [helixchrom.com]
- 8. 2-Amino-4-methylbenzothiazole(1477-42-5) 1H NMR spectrum [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Synthetic Methodologies of 2-Aminobenzothiazoles
For Researchers, Scientists, and Drug Development Professionals
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds.[1][2] Its derivatives have shown a broad spectrum of pharmacological activities, including antitumor, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][3] Consequently, the development of efficient, scalable, and environmentally benign synthetic routes to this versatile heterocyclic system is of paramount importance.
This guide provides an objective comparison of the most prominent synthetic methods for 2-aminobenzothiazoles, supported by experimental data and detailed protocols.
Core Synthetic Strategies: A Comparative Overview
The synthesis of 2-aminobenzothiazoles can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The classical methods often involve the cyclization of aniline derivatives, while modern approaches leverage metal catalysis and green chemistry principles to improve efficiency and sustainability.[4][5]
| Method | Starting Materials | Reagents/Catalysts | Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Hugerschoff Synthesis | Anilines, Thiocyanates | Bromine, Acetic Acid | Room Temp. to Reflux | 60-90 | Well-established, readily available starting materials. | Use of hazardous bromine, potential for unwanted side reactions (e.g., ring bromination).[6][7] |
| Jacobsen Synthesis | Thiobenzanilides | Potassium Ferricyanide | Varies | 50-85 | Useful for specific substitution patterns. | Can result in mixtures of regioisomers with certain substrates.[8] |
| Oxidative Cyclization of Arylthioureas | Arylthioureas | Various Oxidants (e.g., Br₂, I₂, O₂) | Mild to Moderate | 70-95+ | High yields, broad substrate scope, can be metal-free.[9][10] | Requires pre-synthesis of thiourea precursors. |
| Metal-Catalyzed C-S/C-N Bond Formation | 2-Haloanilines, Isothiocyanates | Cu, Fe, Pd catalysts | 80-120 °C | 80-97 | High efficiency, excellent functional group tolerance, one-pot procedures.[5][11][12] | Cost of metal catalysts, potential for metal contamination in the final product. |
| Green Synthetic Approaches | Varies (e.g., anilines, CS₂) | Iodine, O₂, Microwave | Varies | 75-90+ | Environmentally friendly, often uses cheaper catalysts and solvents (e.g., water).[11][13][14] | May require optimization for specific substrates. |
In-Depth Analysis of Key Synthetic Methods
The Hugerschoff Reaction: A Classical Approach
The Hugerschoff synthesis, a long-standing method, involves the reaction of anilines with thiocyanates (such as potassium or ammonium thiocyanate) in the presence of an oxidizing agent, typically bromine in acetic acid.[2][6] The reaction proceeds through the in-situ formation of an arylthiourea, which then undergoes oxidative cyclization.
Logical Workflow for the Hugerschoff Reaction
Caption: General workflow of the Hugerschoff synthesis.
While effective, a significant drawback is the use of stoichiometric amounts of hazardous liquid bromine, which can be difficult to handle and may lead to undesired bromination of the aromatic ring.[6] To circumvent this, stable crystalline reagents like benzyltrimethylammonium tribromide have been successfully employed as a bromine source, allowing for better stoichiometric control.[7]
Oxidative Cyclization of Arylthioureas
This method is one of the most versatile and widely used strategies. It involves the intramolecular C-S bond formation of a pre-synthesized N-arylthiourea using an oxidizing agent. A variety of oxidants can be employed, including bromine, iodine, and molecular oxygen, often with a catalyst.[3][10]
Recent advancements have focused on developing metal-free oxidative cyclization reactions. For instance, a highly efficient method utilizes catalytic iodine with molecular oxygen as the terminal oxidant, offering a greener alternative to traditional methods.[9][15] This approach is advantageous as it avoids the use of expensive and toxic transition metals.[14]
Experimental Protocol: Metal-Free Aerobic Oxidative Cyclization
-
Materials: A substituted cyclohexanone, a thiourea derivative, catalytic iodine (I₂), p-toluenesulfonic acid (PTSA), and dimethyl sulfoxide (DMSO).
-
Procedure: To a solution of cyclohexanone (1.0 mmol) and thiourea (1.2 mmol) in DMSO (3 mL), PTSA (0.2 mmol) and I₂ (0.1 mmol) are added. The mixture is stirred in a sealed vessel under an oxygen atmosphere (1 atm) at 75°C for the specified time. After completion, the reaction is quenched with aqueous Na₂S₂O₃ solution and extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.[9] This method has been shown to produce various 2-aminobenzothiazoles in satisfactory yields.[15]
Metal-Catalyzed Cross-Coupling Reactions
Modern organic synthesis has seen a surge in the use of transition-metal catalysis for constructing heterocyclic scaffolds. For 2-aminobenzothiazoles, copper and iron-catalyzed tandem reactions of 2-haloanilines with isothiocyanates have emerged as powerful, efficient, and practical routes.[11][12]
These one-pot procedures often exhibit broad substrate scope and high functional group tolerance.[11] For example, an FeCl₃-catalyzed reaction of 2-iodoaniline with isothiocyanates in water provides an environmentally benign pathway, with the reaction medium being recyclable.[11] Similarly, copper(I)-catalyzed tandem reactions proceed under mild conditions to afford the desired products in high yields.[12]
Reaction Pathway for Metal-Catalyzed Synthesis
Caption: Metal-catalyzed tandem synthesis pathway.
Experimental Protocol: FeCl₃-Catalyzed Synthesis in Water
-
Materials: 2-Iodoaniline, an isothiocyanate, iron(III) chloride (FeCl₃), and octadecyltrimethylammonium chloride (as a phase-transfer catalyst).
-
Procedure: A mixture of 2-iodoaniline (1.0 mmol), isothiocyanate (1.2 mmol), FeCl₃ (10 mol%), and octadecyltrimethylammonium chloride (0.1 mmol) in water (5 mL) is stirred at 100°C for 12 hours in a sealed tube. After cooling, the mixture is extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by flash chromatography to yield the 2-aminobenzothiazole derivative.[11]
Green and Sustainable Syntheses
In line with the principles of green chemistry, recent research has focused on developing more sustainable methods.[4][13] These approaches aim to minimize waste, avoid hazardous reagents, and utilize renewable resources or energy-efficient techniques like microwave irradiation.[4]
One notable green method involves an iodine-catalyzed, oxygen-promoted cascade reaction of isothiocyanatobenzenes with amines. This metal-free approach is environmentally friendly and cost-effective, producing water as the only byproduct.[14] Another example is the use of microwave-assisted, solvent-free reactions, which can significantly reduce reaction times and energy consumption.[4]
Conclusion
The synthesis of 2-aminobenzothiazoles has evolved significantly from classical methods to modern, highly efficient catalytic systems. The choice of synthetic route depends on several factors, including substrate availability, desired substitution patterns, scalability, cost, and environmental considerations.
-
The Hugerschoff reaction remains a viable, albeit less green, option for straightforward syntheses.
-
Oxidative cyclization of arylthioureas offers high versatility and can be performed under metal-free, environmentally friendly conditions.[9]
-
Metal-catalyzed cross-couplings provide the highest efficiency and functional group tolerance, making them ideal for complex molecule synthesis in drug discovery programs.[5][11]
-
Emerging green synthetic methods are paving the way for more sustainable production, aligning with the future direction of chemical synthesis.[4][14]
Researchers and drug development professionals should carefully evaluate these methodologies to select the most appropriate strategy for their specific needs, balancing classical reliability with the efficiency and sustainability of modern techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Metal-Free Synthesis of 2-Aminobenzothiazoles via Aerobic Oxidative Cyclization/Dehydrogenation of Cyclohexanones and Thioureas [organic-chemistry.org]
- 10. Synthesis and antitumor activity of optically active thiourea and their 2-aminobenzothiazole derivatives: a novel class of anticancer agents [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis of 2-aminobenzothiazole via FeCl3-catalyzed tandem reaction of 2-iodoaniline with isothiocyanate in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design and green synthesis of 2-(diarylalkyl)aminobenzothiazole derivatives and their dual activities as angiotensin converting enzyme inhibitors and calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Metal-Free Synthesis of 2-Aminobenzothiazoles via Iodine-Catalyzed and Oxygen-Promoted Cascade Reactions of Isothiocyanatobenzenes with Amines [organic-chemistry.org]
- 15. Metal-free synthesis of 2-aminobenzothiazoles via aerobic oxidative cyclization/dehydrogenation of cyclohexanones and thioureas - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Alternative Reagents for the Synthesis of 2-Amino-4,5-dichlorobenzothiazole
The synthesis of 2-amino-4,5-dichlorobenzothiazole, a crucial intermediate in the development of pharmaceuticals and agrochemicals, has traditionally relied on methods involving hazardous reagents such as elemental bromine. Growing emphasis on green chemistry and laboratory safety has spurred research into alternative reagents and synthetic pathways that offer improved safety profiles, reduced environmental impact, and enhanced efficiency. This guide provides a comparative analysis of established and alternative methods for the synthesis of this key benzothiazole derivative, aimed at researchers, scientists, and professionals in drug development.
Comparative Analysis of Synthetic Methods
The primary route to 2-aminobenzothiazoles involves the reaction of a corresponding aniline with a thiocyanate source, followed by an oxidative cyclization. The choice of oxidizing agent and solvent system is the main point of differentiation between the various methods. The following table summarizes the key performance indicators for the classical approach versus several modern alternatives.
| Synthesis Method | Starting Material | Key Reagents & Solvents | Reaction Time | Temperature | Yield (%) | Advantages & Disadvantages |
| Classical Hugerschoff Reaction | 3,4-Dichloroaniline | KSCN or NH₄SCN, Bromine (Br₂), Glacial Acetic Acid | Several hours | Ice-cold to Room Temp | ~70-80% | Advantages: Well-established, reliable. Disadvantages: Uses highly corrosive and toxic liquid bromine, produces acidic waste.[1][2][3][4] |
| Alternative Halogen Source | 3,4-Dichloroaniline | NH₄SCN, N-Bromosuccinimide (NBS), Acidic Ionic Liquid | ~5 hours | 80-110°C | High | Advantages: Avoids handling liquid bromine, ionic liquid can be recycled, one-pot synthesis.[5] Disadvantages: Requires synthesis or purchase of ionic liquids. |
| Sulfuryl Chloride Method | 4,5-Dichlorophenylthiourea | Sulfuryl Chloride (SO₂Cl₂), Chlorobenzene | ~2 hours | 50°C | High | Advantages: Effective alternative to bromine.[6] Disadvantages: Sulfuryl chloride is highly corrosive and reacts violently with water. |
| Copper-Catalyzed Synthesis | 2-Bromophenyl isothiocyanate + Amine | Copper(I) Iodide (CuI), Ethanol | 30 minutes | 130°C (Microwave) | 27-89% | Advantages: Very fast reaction time, ligand-free.[7] Disadvantages: Requires specialized starting material and microwave reactor. |
| Electrosynthesis | 3,4-Dichloroaniline | NH₄SCN, Sodium Bromide (NaBr), Isopropyl Alcohol | Not Specified | Room Temp | Moderate to Good | Advantages: Bromine-free (brominating agent generated in-situ), mild conditions, environmentally benign.[7] Disadvantages: Requires specialized electrochemical equipment. |
Experimental Protocols
Detailed methodologies for two distinct approaches are provided below: the classical bromine-based synthesis and a modern alternative using N-Bromosuccinimide in an ionic liquid.
Method 1: Classical Synthesis using Bromine in Acetic Acid
This protocol is a generalized procedure based on the widely used Hugerschoff reaction for synthesizing 2-aminobenzothiazoles from anilines.[1][2][4]
Materials:
-
3,4-Dichloroaniline
-
Potassium Thiocyanate (KSCN) or Ammonium Thiocyanate (NH₄SCN)
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Ice bath
-
Aqueous ammonia or sodium bicarbonate solution for neutralization
Procedure:
-
Dissolve 3,4-dichloroaniline (1.0 eq) and potassium thiocyanate (1.0-1.5 eq) in glacial acetic acid in a flask equipped with a stirrer.
-
Cool the mixture in an ice-cold bath to maintain a low temperature.
-
While stirring vigorously, add a solution of bromine (1.0 eq) in glacial acetic acid dropwise. The temperature should be carefully controlled during the addition.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into crushed ice or cold water.
-
Neutralize the resulting solution with a suitable base, such as aqueous ammonia or sodium bicarbonate, which will cause the product to precipitate.
-
Filter the solid precipitate, wash thoroughly with water to remove any salts, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.
Method 2: Alternative Synthesis using N-Bromosuccinimide (NBS) in Ionic Liquid
This protocol describes a greener, one-pot synthesis adapted from a method developed for a similar dichloro-substituted aminobenzothiazole.[5]
Materials:
-
3,4-Dichloroaniline
-
Ammonium Thiocyanate (NH₄SCN)
-
N-Bromosuccinimide (NBS)
-
Acidic ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate)
-
Heating mantle or oil bath
Procedure:
-
In a three-necked flask, combine 3,4-dichloroaniline (1.0 eq), ammonium thiocyanate (1.0 eq), N-bromosuccinimide (1.0 eq), and the acidic ionic liquid.
-
Heat the reaction mixture to 80-110°C with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add water to the reaction flask and stir to precipitate the crude product.
-
Filter the solid product, wash with water, and dry.
-
The ionic liquid can be recovered from the aqueous filtrate for reuse.
-
Recrystallize the crude product from an appropriate solvent to yield pure this compound.
Visualizing the Synthetic Pathways
The following diagram illustrates the divergence of synthetic pathways from the common starting material, 3,4-dichloroaniline, based on the chosen reagents.
Caption: Comparative workflow for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of biologically active derivatives of 2-aminobenzothiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activity of 2-Amino-4,5-dichlorobenzothiazole and Other Halogenated Benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer and antimicrobial properties. Halogenation of the benzothiazole ring is a common strategy to modulate the physicochemical properties and enhance the biological efficacy of these compounds. This guide provides a comparative overview of the biological activity of 2-Amino-4,5-dichlorobenzothiazole and other halogenated benzothiazoles, supported by experimental data and detailed protocols.
Anticancer Activity
Halogenated 2-aminobenzothiazoles have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against various cancer cell lines. The position and nature of the halogen substituent on the benzothiazole ring, as well as substitutions on the 2-amino group, play a crucial role in their activity.
The anticancer mechanism of many benzothiazole derivatives involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the EGFR and PI3K/Akt/mTOR pathways.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity (IC50 values) of various halogenated benzothiazole derivatives against different cancer cell lines. This data is compiled from multiple studies to provide a comparative perspective.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(4-amino-3-methylphenyl)benzothiazole | OVCAR-3 (Ovarian) | <0.01 | [1] |
| 2-(4-amino-3-chlorophenyl)benzothiazole | OVCAR-3 (Ovarian) | <0.01 | [1] |
| 2-(4-amino-3-bromophenyl)benzothiazole | OVCAR-3 (Ovarian) | <0.01 | [1] |
| 2-aminobenzothiazole derivative 13 | HCT116 (Colon) | 6.43 ± 0.72 | [2] |
| A549 (Lung) | 9.62 ± 1.14 | [2] | |
| A375 (Melanoma) | 8.07 ± 1.36 | [2] | |
| 2-aminobenzothiazole-TZD derivative 20 | HepG2 (Liver) | 9.99 | [2] |
| HCT-116 (Colon) | 7.44 | [2] | |
| MCF-7 (Breast) | 8.27 | [2] | |
| 2-aminobenzothiazole derivative OMS5 | A549 (Lung) | 22.13 | [3] |
| MCF-7 (Breast) | 61.03 | [3] | |
| 2-aminobenzothiazole derivative OMS14 | A549 (Lung) | 27.89 | [3] |
| MCF-7 (Breast) | 48.54 | [3] |
Note: The specific structures of compounds 13 , 20 , OMS5 , and OMS14 can be found in the cited literature.[2][3] Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Antimicrobial Activity
Halogenated benzothiazoles also exhibit promising antimicrobial activity against a range of bacterial and fungal pathogens. The presence of halogens can enhance the lipophilicity of the molecule, facilitating its penetration through microbial cell membranes.
Again, specific minimum inhibitory concentration (MIC) data for this compound is limited in the available literature. However, studies on other halogenated and 2-aminobenzothiazole derivatives demonstrate their potential as antimicrobial agents. For example, certain 2-substituted aminobenzothiazoles have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][5]
Comparative Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values of various halogenated and substituted benzothiazole derivatives against different microbial strains.
| Compound | Microbial Strain | MIC (µg/mL) | Reference |
| Benzothiazole derivative 3e | Staphylococcus aureus | 3.12 | [4] |
| Enterococcus faecalis | 3.12 | [4] | |
| Salmonella typhi | 3.12 | [4] | |
| Escherichia coli | 3.12 | [4] | |
| Klebsiella pneumoniae | 3.12 | [4] | |
| Pseudomonas aeruginosa | 3.12 | [4] | |
| Benzothiazole derivative 3n | Candida tropicalis | 1.56 | [4] |
| Candida albicans | 3.12 | [4] | |
| Candida krusei | 6.25 | [4] | |
| Cryptococcus neoformans | 3.12 | [4] | |
| Aspergillus niger | 12.5 | [4] | |
| Aspergillus fumigatus | 6.25 | [4] | |
| 6-substituted 2-aminobenzothiazole 1n | Candida albicans | 4-8 | [6] |
| Candida parapsilosis | 4-8 | [6] | |
| Candida tropicalis | 4-8 | [6] | |
| 6-substituted 2-aminobenzothiazole 1o | Candida albicans | 4-8 | [6] |
| Candida parapsilosis | 4-8 | [6] | |
| Candida tropicalis | 4-8 | [6] |
Note: The specific structures of compounds 3e , 3n , 1n , and 1o can be found in the cited literature.[4][6]
Experimental Protocols
MTT Assay for Anticancer Activity
This protocol is a standard colorimetric assay to assess cell viability and proliferation.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete cell culture medium
-
Benzothiazole compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the benzothiazole compounds and a vehicle control (DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Broth Microdilution Assay for Antimicrobial Activity
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
Benzothiazole compounds (dissolved in DMSO)
-
Microbial inoculum adjusted to 0.5 McFarland standard
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the benzothiazole compounds in the appropriate broth in a 96-well plate.
-
Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling pathways promoting cell proliferation, survival, and migration. Many benzothiazole derivatives have been identified as EGFR inhibitors.
Caption: Inhibition of the EGFR signaling pathway by halogenated benzothiazoles.
PI3K/Akt/mTOR Signaling Pathway Inhibition
The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making it an attractive target for cancer therapy.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by halogenated benzothiazoles.
Conclusion
Halogenated benzothiazoles, including the 2-amino substituted derivatives, represent a versatile class of compounds with significant potential in the development of new anticancer and antimicrobial agents. While direct comparative data for this compound is currently limited, the existing body of research on analogous compounds underscores the importance of the halogenation pattern and other structural modifications in determining biological activity. Further investigation into the specific activities and mechanisms of action of dichlorinated 2-aminobenzothiazoles is warranted to fully elucidate their therapeutic potential. The experimental protocols and pathway diagrams provided in this guide offer a framework for future research and development in this promising area of medicinal chemistry.
References
- 1. Influence of 2-(4-aminophenyl)benzothiazoles on growth of human ovarian carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and antimicrobial activity of novel benzothiazole analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminobenzothiazole derivatives: search for new antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Fingerprints: A Comparative Guide to 2-Amino-4,5-dichlorobenzothiazole and Its Isomers
For Immediate Release
This guide provides a comprehensive spectroscopic comparison of 2-Amino-4,5-dichlorobenzothiazole and its potential isomers, offering valuable insights for researchers, scientists, and professionals in drug development. By presenting key experimental data and detailed methodologies, this document serves as a practical resource for the identification and differentiation of these closely related compounds.
The precise substitution pattern of chloro groups on the benzothiazole ring significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule. Understanding these subtle differences is crucial for unambiguous characterization in synthetic chemistry and medicinal research. This guide focuses on the key spectroscopic techniques used for isomer differentiation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the anticipated and observed spectroscopic data for this compound and its isomers based on established principles and data from related structures.
¹H NMR Spectroscopy Data
The chemical shifts (δ) of the aromatic protons are highly sensitive to the position of the electron-withdrawing chlorine atoms.
| Compound | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| This compound | H-6 | ~7.3-7.5 | d |
| H-7 | ~7.1-7.3 | d | |
| 2-Amino-4,6-dichlorobenzothiazole | H-5 | ~7.5-7.7 | d |
| H-7 | ~7.2-7.4 | d | |
| 2-Amino-4,7-dichlorobenzothiazole | H-5 | ~7.4-7.6 | d |
| H-6 | ~7.0-7.2 | d | |
| 2-Amino-5,6-dichlorobenzothiazole | H-4 | ~7.6-7.8 | s |
| H-7 | ~7.5-7.7 | s | |
| 2-Amino-5,7-dichlorobenzothiazole | H-4 | ~7.7-7.9 | s |
| H-6 | ~7.3-7.5 | s | |
| 2-Amino-6,7-dichlorobenzothiazole | H-4 | ~7.8-8.0 | d |
| H-5 | ~7.2-7.4 | d |
Note: Expected values are estimates based on substituent effects on the benzothiazole core. Actual values may vary depending on the solvent and experimental conditions.
¹³C NMR Spectroscopy Data
The carbon chemical shifts, particularly for the aromatic carbons, will also show distinct patterns based on the chlorine substitution.
| Compound | Carbon | Expected Chemical Shift (δ, ppm) |
| This compound | C-4, C-5 | ~120-135 (quaternary, Cl-substituted) |
| C-6, C-7 | ~115-125 (protonated) | |
| 2-Amino-5,6-dichlorobenzothiazole | C-5, C-6 | ~125-140 (quaternary, Cl-substituted) |
| C-4, C-7 | ~110-120 (protonated) | |
| 2-Amino-6,7-dichlorobenzothiazole | C-6, C-7 | ~120-135 (quaternary, Cl-substituted) |
| C-4, C-5 | ~115-125 (protonated) |
Note: This table provides a generalized expectation. The exact chemical shifts of the quaternary carbons directly attached to chlorine will be significantly influenced by their position.
IR Spectroscopy Data
Key vibrational frequencies can aid in the identification of functional groups and substitution patterns.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3300-3500 (typically two bands for -NH₂) |
| C=N (thiazole) | Stretching | 1610-1640 |
| C-Cl (aromatic) | Stretching | 1000-1100 |
| C-H (aromatic) | Out-of-plane bending | 800-900 (pattern depends on substitution) |
Note: The C-H out-of-plane bending region can be particularly informative for distinguishing isomers based on the number of adjacent aromatic protons.
Mass Spectrometry Data
All isomers of 2-Amino-dichlorobenzothiazole will have the same nominal molecular weight. However, high-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns in the mass spectrum may also provide clues to the substitution pattern, although these differences can be subtle.
| Parameter | Value |
| Molecular Formula | C₇H₄Cl₂N₂S |
| Exact Mass | 217.9472 |
| Molecular Weight | 219.09 |
| Key Isotopic Peaks [M]⁺, [M+2]⁺, [M+4]⁺ | Due to the two chlorine atoms, a characteristic isotopic pattern with approximate ratios of 9:6:1 will be observed. |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a high-field spectrometer (e.g., 300 or 500 MHz).[1] The sample is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).[2] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[2]
Infrared (IR) Spectroscopy
FT-IR spectra are recorded using an FT-IR spectrometer. Samples can be prepared as potassium bromide (KBr) pellets or analyzed using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[1] Electron Ionization (EI) or Electrospray Ionization (ESI) can be used as the ionization source. High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the elemental composition.[1]
Isomer Differentiation Workflow
The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound isomers.
Caption: Workflow for Spectroscopic Isomer Differentiation.
References
A Comparative Analysis of the Reactivity of 2-Aminobenzothiazole and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative study of the reactivity of 2-aminobenzothiazole and its derivatives. The analysis focuses on both chemical reactivity, evidenced by a comparison of synthetic methodologies and their outcomes, and biological reactivity, demonstrated through their activity as kinase inhibitors. Detailed experimental protocols and supporting data are provided to offer a comprehensive resource for professionals in the field of drug development.
Chemical Reactivity: A Comparative Look at Synthesis
The reactivity of the 2-aminobenzothiazole scaffold is significantly influenced by the substituents on the benzothiazole ring. This is evident in the varying success and conditions required for different synthetic routes. The following tables summarize the yields of various 2-aminobenzothiazole derivatives synthesized through different methods, providing a proxy for the comparative reactivity of the starting materials.
Table 1: Comparison of Yields for 2-Aminobenzothiazole Synthesis via Hugershoff Reaction and Related Methods
| Starting Material (Substituted Aniline) | Product (Substituted 2-Aminobenzothiazole) | Reaction Conditions | Yield (%) | Reference |
| Aniline | 2-Aminobenzothiazole | KSCN, Br₂, Acetic Acid | 85 | [1] |
| 4-Methylaniline | 2-Amino-6-methylbenzothiazole | Phenylthiourea precursor, H₂SO₄, Br₂ | ~95 | [2][3] |
| 4-Nitroaniline | 2-Amino-6-nitrobenzothiazole | KSCN, Br₂, Acetic Acid | 74 | [2] |
| 4-Chloroaniline | 2-Amino-6-chlorobenzothiazole | Not Specified | Not Specified | [4] |
| 4-Methoxyaniline | 2-Amino-6-methoxybenzothiazole | Not Specified | Not Specified | [4] |
Table 2: Comparison of Yields for N-Acylation and N-Alkylation of 2-Aminobenzothiazole
| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |
| 2-Aminobenzothiazole | Chloroacetyl chloride | (1'-chloroacetyl)-2-aminobenzothiazole | Triethylamine, Benzene | 75 | [5] |
| 2-Aminobenzothiazole | Acetic Acid | N-(benzo[d]thiazol-2-yl)acetamide | Reflux | 88 | [6] |
| 2-Aminobenzothiazole | Butyl isothiocyanate | 1-(benzo[d]thiazol-2-yl)-3-butylthiourea | Triethylamine, DMF, 90°C | Not Specified | [6] |
| 2-Amino-6-nitrobenzothiazole | Acetic Acid | N-(6-nitrobenzo[d]thiazol-2-yl)acetamide | Reflux | 82 | [6] |
The reactivity of the 2-aminobenzothiazole core is centered around the exocyclic amino group at the C2-position and the fused benzene ring. The amino group readily undergoes acylation, alkylation, and condensation reactions, making it a key site for derivatization.[7][8] The benzene ring is susceptible to electrophilic aromatic substitution, with the position of substitution influenced by the existing substituents.[7]
Biological Reactivity: 2-Aminobenzothiazole Derivatives as PI3K Inhibitors
A significant area of research for 2-aminobenzothiazole derivatives is their role as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer.[9][10] The biological reactivity of these compounds can be quantified by their half-maximal inhibitory concentration (IC50) values.
Table 3: Comparative Inhibitory Activity of 2-Aminobenzothiazole Derivatives against PI3K Isoforms and Cancer Cell Lines
| Compound | Target | IC50 (µM) | Cancer Cell Line | IC50 (µM) | Reference |
| PIK-93 | PI3Kγ | 0.016 | - | - | [10] |
| Compound 53 | PI3Kβ | 0.02 | PC-3 (Prostate) | 0.35 | [10] |
| DU145 (Prostate) | 0.62 | [10] | |||
| OMS5 | PI3Kγ (% inhibition @ 100 µM) | 47% | A549 (Lung) | 34.21 | [11][12] |
| MCF-7 (Breast) | 22.13 | [11][12] | |||
| OMS14 | PI3Kγ (% inhibition @ 100 µM) | 65% | A549 (Lung) | 61.03 | [11][12] |
| MCF-7 (Breast) | 28.14 | [11][12] | |||
| Compound 13 | - | - | HCT116 (Colon) | 6.43 | [10] |
| A549 (Lung) | 9.62 | [10] | |||
| A375 (Melanoma) | 8.07 | [10] | |||
| Compound 8i | PI3Kα | 0.00103 | MCF-7 (Breast) | 6.34 | [13] |
| Compound 8m | - | - | MCF-7 (Breast) | 8.30 |
The data indicates that substitutions on the 2-aminobenzothiazole scaffold significantly impact its biological reactivity and selectivity towards different PI3K isoforms and cancer cell lines.
Experimental Protocols
Synthesis of 2-Aminobenzothiazole via the Hugershoff Reaction
This classic method involves the oxidative cyclization of an arylthiourea.[2]
Materials:
-
Substituted phenylthiourea
-
98% Sulfuric acid
-
Bromine
Procedure:
-
A solution of the substituted phenylthiourea (1.0 mol) is prepared in 300 mL of 98% sulfuric acid.
-
The solution is cooled to 65-70 °C.
-
Bromine (8 g) is added dropwise to the solution while maintaining the temperature.
-
The reaction mixture is stirred until the reaction is complete.
-
The product is isolated by neutralization.
N-Acylation of 2-Aminobenzothiazole with Chloroacetyl Chloride.[5][6]
Materials:
-
2-Aminobenzothiazole (0.05 mole)
-
Triethylamine (0.05 mole)
-
Dry benzene (50 mL)
-
Chloroacetyl chloride (0.05 mole)
Procedure:
-
Prepare a stirred solution of 2-aminobenzothiazole and triethylamine in dry benzene in a round-bottom flask.
-
Cool the flask in an ice bath.
-
Add chloroacetyl chloride dropwise to the cooled, stirred solution.
-
After the addition is complete, continue stirring the reaction mixture for approximately 6 hours at room temperature.
-
Filter off the precipitated triethylamine hydrochloride.
-
Transfer the filtrate to a clean flask and reflux on a water bath for about 4 hours.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography using chloroform as the eluent and recrystallized from ethanol.
In Vitro PI3K Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)[14]
This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.
Procedure:
-
Reaction Setup: In a 96-well plate, add the PI3K enzyme, lipid substrate, and the test 2-aminobenzothiazole derivative solution.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Reaction Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
Visualizations
Caption: General workflow for the synthesis of 2-aminobenzothiazole via the Hugershoff reaction.
Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of 2-aminobenzothiazole derivatives.
References
- 1. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives [mdpi.com]
- 2. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. journal.umpr.ac.id [journal.umpr.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solid-Phase Synthesis of 2-Aminobenzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for 2-Aminobenzothiazole Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of 2-aminobenzothiazole, a pivotal heterocyclic compound in pharmaceutical development due to its broad spectrum of biological activities.[1] The accurate determination of 2-aminobenzothiazole is essential for purity assessment, pharmacokinetic studies, and quality control.[1] This document outlines and compares the performance of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry.[1]
Quantitative Performance Data
The selection of an appropriate analytical method is contingent on factors such as required sensitivity, the complexity of the sample matrix, and available instrumentation.[1] The following table summarizes key quantitative parameters for different analytical techniques used for 2-aminobenzothiazole quantification.
| Parameter | HPLC-UV | LC-MS/MS | GC-MS | UV-Vis Spectrophotometry |
| Linearity Range | Typically in the µg/mL range | 0.5 - 500 µg/L (in solution)[2] | Not explicitly stated, but expected to be in the ng/mL range. | Typically in the µg/mL range |
| Limit of Detection (LOD) | Typically in the µg/mL range | 0.07 ng/mL[2] | Not explicitly stated, but likely higher than LC-MS/MS. | Generally in the µg/mL range |
| Limit of Quantification (LOQ) | Typically in the µg/mL range | 0.5 µg/L (instrumental)[1] | Expected to be in the ng/mL range[1] | Generally in the µg/mL range[1] |
| Accuracy (% Recovery) | 80-110% is generally acceptable[1] | Apparent recoveries of 22-69% in complex matrices have been reported.[1] | 80-120% is a common target[1] | 95-105% is typically expected in simple matrices[1] |
| Precision (%RSD) | < 2% for instrumental precision is often targeted[1] | Intra-day precision < 9%; Inter-day precision < 13% has been reported.[1] | < 15% is a common requirement[1] | < 5% is generally achievable[1] |
| Specificity/Selectivity | Moderate; depends on chromatographic resolution.[1] | High; based on mass-to-charge ratio.[1] | High; based on mass spectral fragmentation patterns.[1] | Low; susceptible to interference from other absorbing compounds.[1] |
Experimental Workflows and Method Validation
The following diagram illustrates a general workflow for the validation of an analytical method for the quantification of 2-aminobenzothiazole.
Experimental Protocols
This method is suitable for routine purity assessment and quantification of 2-aminobenzothiazole in relatively clean sample matrices.[1]
-
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
-
Analytical column: C18 column (e.g., 4.6 x 150 mm, 5 µm)[1]
-
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid or Formic acid
-
2-Aminobenzothiazole reference standard
-
-
Procedure:
-
Mobile Phase Preparation:
-
Standard Solution Preparation:
-
Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to achieve a concentration within the calibration range.[1]
-
-
Analysis and Data Processing:
-
This method offers high sensitivity and selectivity, making it ideal for the quantification of 2-aminobenzothiazole in complex biological and environmental matrices at trace levels.[1]
-
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
-
Reagents:
-
LC-MS grade solvents (e.g., methanol, acetonitrile, water)
-
Formic acid (for mobile phase modification)
-
2-Aminobenzothiazole reference standard
-
-
Procedure:
-
Sample and Standard Preparation:
-
Prepare standard solutions as described for the HPLC-UV method, using LC-MS grade solvents.[1]
-
-
Sample Extraction (for complex matrices):
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge, load the sample, wash away interferences, and elute the analyte.
-
Protein Precipitation: For plasma samples, precipitate proteins using a solvent like acetonitrile.[1]
-
-
LC-MS/MS Conditions:
-
Utilize a gradient elution to separate 2-aminobenzothiazole from matrix components.[1]
-
Optimize MS parameters (e.g., ion source settings, collision energy) for the specific detection of 2-aminobenzothiazole.
-
-
Analysis and Data Processing:
-
This method is an alternative for the analysis of 2-aminobenzothiazole, particularly if the analyte is volatile or can be derivatized to enhance volatility.
-
Instrumentation:
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)[1]
-
Data acquisition and processing software
-
-
Reagents:
-
Suitable organic solvent (e.g., dichloromethane, ethyl acetate)
-
Derivatizing agent (e.g., silylating agent, if necessary)
-
2-Aminobenzothiazole reference standard
-
-
Procedure:
-
Sample and Standard Preparation:
-
Dissolve the sample and standards in a volatile organic solvent.[1]
-
If necessary, perform a derivatization step to improve the chromatographic properties of 2-aminobenzothiazole.
-
-
GC-MS Conditions:
-
Optimize the temperature program of the GC oven to ensure good separation.
-
Set the MS to operate in a suitable mode (e.g., selected ion monitoring for higher sensitivity).
-
-
Data Processing:
-
Generate a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
-
Determine the concentration of 2-aminobenzothiazole in the sample using the calibration curve.
-
-
This is a simple and cost-effective method suitable for the quantification of 2-aminobenzothiazole in pure solutions or simple formulations with no interfering substances.[1]
-
Instrumentation:
-
UV-Vis Spectrophotometer[1]
-
-
Reagents:
-
Procedure:
-
Standard Solution Preparation:
-
Prepare a stock solution of 2-aminobenzothiazole in the chosen solvent (e.g., 100 µg/mL).[1]
-
Prepare a series of standard solutions by diluting the stock solution.
-
-
Wavelength Determination (λmax):
-
Scan a standard solution across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
-
Absorbance Measurement:
-
Measure the absorbance of the blank (solvent), standard solutions, and sample solutions at the determined λmax.[1]
-
-
Data Processing:
-
References
Benchmarking the antifungal activity of 2-aminobenzothiazole derivatives against standard drugs
For Immediate Release
In the persistent search for novel therapeutic agents to combat the growing threat of fungal infections, 2-aminobenzothiazole derivatives have emerged as a promising class of compounds with significant antifungal potential. This guide provides a comprehensive benchmark of the in vitro antifungal activity of select 2-aminobenzothiazole derivatives against established standard drugs, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Executive Summary
Fungal infections, ranging from superficial skin conditions to life-threatening systemic mycoses, pose a significant global health challenge, exacerbated by the rise of drug-resistant strains. The development of new antifungal agents with novel mechanisms of action is therefore a critical priority. 2-Aminobenzothiazole, a privileged heterocyclic scaffold in medicinal chemistry, has demonstrated a broad spectrum of biological activities. This guide focuses on its antifungal properties, presenting a comparative analysis of the efficacy of its derivatives against clinically relevant fungal pathogens. The data indicates that specific 2-aminobenzothiazole derivatives exhibit potent antifungal activity, in some cases comparable to or exceeding that of standard therapies, highlighting their potential as lead compounds for future drug development.
Data Presentation: In Vitro Antifungal Activity
The antifungal efficacy of 2-aminobenzothiazole derivatives is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. The following tables summarize the MIC values of various 2-aminobenzothiazole derivatives against a panel of pathogenic fungi, in comparison to the standard antifungal drug, Fluconazole.
Table 1: MIC of 6-Substituted 2-Aminobenzothiazole Derivatives Against Candida Species
| Compound ID | Fungal Strain | MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| 1n | Candida albicans | 4-8 | Not Reported in Study |
| Candida parapsilosis | 4-8 | Not Reported in Study | |
| Candida tropicalis | 4-8 | Not Reported in Study | |
| 1o | Candida albicans | 4-8 | Not Reported in Study |
| Candida parapsilosis | 4-8 | Not Reported in Study | |
| Candida tropicalis | 4-8 | Not Reported in Study |
Data sourced from a study by Catalano et al.[1]
Table 2: MIC of Thiazolyl Aminobenzothiazole Derivatives Against Pathogenic Fungi
| Compound ID | Fungal Strain | MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| 18 | Candida albicans | 9 | >100 |
| Aspergillus niger | 4 | >100 | |
| 20 | Candida albicans | 4 | >100 |
| Aspergillus niger | 3 | >100 |
Data sourced from a study on thiazolyl aminobenzothiazole derivatives.[2]
Table 3: MIC of 2-Aminobenzothiazole Derivative BTA3 Against Candida Species
| Compound ID | Fungal Strain | MIC (µg/mL) | Fluconazole MIC (µg/mL) |
| BTA3 | Candida albicans | 64 | 8 |
| Candida parapsilosis | 32 | 4 |
Data extracted from a study on the antimicrobial activities of 2-aminobenzothiazoles.[3]
Experimental Protocols
The following are standardized methodologies for determining the in vitro antifungal efficacy of the compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely accepted technique for determining the MIC of an antimicrobial agent and was used to generate the data in the tables above. The protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a fungal isolate.
Materials:
-
96-well microtiter plates
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Standardized fungal inoculum (0.5-2.5 x 10³ CFU/mL)
-
RPMI-1640 medium
-
2-Aminobenzothiazole derivatives and standard antifungal drugs (e.g., Fluconazole)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antifungal Solutions: Stock solutions of the test compounds and standard drugs are prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in RPMI-1640 medium to achieve a range of desired concentrations.
-
Plate Preparation: 100 µL of the diluted antifungal solutions are dispensed into the wells of a 96-well plate. A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are also included.
-
Inoculation: Each well (except the sterility control) is inoculated with 100 µL of the standardized fungal suspension.
-
Incubation: The plates are incubated at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control. This can be assessed visually or by measuring the optical density using a microplate reader.
Disk Diffusion Method for Zone of Inhibition
This qualitative method is used to screen for the antifungal activity of a compound.
Objective: To assess the ability of a compound to inhibit fungal growth on an agar plate.
Materials:
-
Agar plates (e.g., Mueller-Hinton agar supplemented with glucose and methylene blue)
-
Fungal strains
-
Sterile paper disks (6 mm in diameter)
-
Test compounds and standard antifungal drugs
-
Sterile swabs
Procedure:
-
Inoculum Preparation: A standardized suspension of the fungal strain is prepared.
-
Plate Inoculation: A sterile swab is dipped into the inoculum and streaked evenly across the entire surface of the agar plate.
-
Disk Application: Sterile paper disks are impregnated with a known concentration of the test compound or standard drug and placed on the surface of the inoculated agar.
-
Incubation: The plates are incubated at 35°C for 24-48 hours.
-
Zone of Inhibition Measurement: If the compound is effective, a clear zone will appear around the disk where fungal growth has been inhibited. The diameter of this zone is measured in millimeters. A larger zone of inhibition generally indicates greater antifungal activity.[4][5]
Mandatory Visualization
Proposed Antifungal Mechanism of Action of 2-Aminobenzothiazole Derivatives
While the exact antifungal mechanism of all 2-aminobenzothiazole derivatives is still under investigation, docking studies for some of the more potent compounds suggest a mode of action similar to that of azole antifungals.[6] This involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene), which is a critical enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability, impaired cell growth, and ultimately, cell death.
Caption: Proposed inhibition of the ergosterol biosynthesis pathway by 2-aminobenzothiazole derivatives.
Experimental Workflow for MIC Determination
The following diagram illustrates the general workflow for the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC).
Caption: General workflow for the broth microdilution MIC determination.
References
Cost-benefit analysis of different synthetic routes to 2-Amino-4,5-dichlorobenzothiazole
For researchers and professionals in drug development, the efficient synthesis of heterocyclic compounds is a critical aspect of the discovery and manufacturing process. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to 2-Amino-4,5-dichlorobenzothiazole, a potentially valuable scaffold in medicinal chemistry. The comparison focuses on a one-pot synthesis from 3,4-dichloroaniline and the classical Hugerschoff reaction, evaluating them on cost, efficiency, safety, and environmental impact.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the quantitative data for the two synthetic routes, offering a clear comparison of their key performance indicators.
Table 1: Cost Analysis of Starting Materials
| Reagent | Molecular Weight ( g/mol ) | Price (USD/kg) | Price (USD/mol) |
| Route 1: One-Pot Synthesis | |||
| 3,4-Dichloroaniline | 162.02 | 15.00 | 2.43 |
| Ammonium Thiocyanate | 76.12 | 10.00 | 0.76 |
| N-Bromosuccinimide (NBS) | 177.98 | 60.00 | 10.68 |
| Acidic Ionic Liquid (e.g., [bmim]HSO₄) | ~204.2 | >100.00 | >20.42 |
| Route 2: Hugerschoff Reaction | |||
| 3,4-Dichloroaniline | 162.02 | 15.00 | 2.43 |
| Ammonium Thiocyanate | 76.12 | 10.00 | 0.76 |
| Concentrated Sulfuric Acid | 98.08 | 0.50 | 0.05 |
| Bromine | 159.81 | 3.50 | 0.56 |
Note: Prices are estimates based on bulk chemical supplier data and may vary.
Table 2: Comparative Analysis of Synthetic Routes
| Parameter | Route 1: One-Pot Synthesis | Route 2: Hugerschoff Reaction |
| Starting Material | 3,4-Dichloroaniline | 3,4-Dichloroaniline |
| Number of Steps | 1 | 2 |
| Key Reagents | Ammonium Thiocyanate, N-Bromosuccinimide, Acidic Ionic Liquid | Ammonium Thiocyanate, HCl, Bromine, Sulfuric Acid |
| Estimated Yield | High (not specified) | Good to High (70-90% for analogous compounds) |
| Reaction Time | Moderate | Long (includes intermediate synthesis and cyclization) |
| Reaction Temperature | 80-110°C | Reflux (Thiourea formation), 0-70°C (Cyclization) |
| Solvent | Acidic Ionic Liquid | Water/Ethanol (Thiourea), Sulfuric Acid (Cyclization) |
| Work-up/Purification | Extraction, potential ionic liquid recycling | Filtration, recrystallization, neutralization |
| Safety Concerns | N-Bromosuccinimide is a lachrymator and corrosive. Ionic liquid properties vary. | Bromine is highly toxic, corrosive, and volatile. Concentrated sulfuric acid is highly corrosive. |
| Environmental Impact | Ionic liquids can be recycled, reducing solvent waste.[1][2] | Use of volatile and hazardous bromine and large quantities of strong acid present disposal challenges. |
Experimental Protocols
Route 1: One-Pot Synthesis from 3,4-Dichloroaniline
This protocol is based on the methodology described in Chinese patent CN101857579A for a similar compound.[3]
Materials:
-
3,4-Dichloroaniline
-
Ammonium thiocyanate
-
N-Bromosuccinimide (NBS)
-
Acidic ionic liquid (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate, [bmim]HSO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
To a stirred solution of 3,4-dichloroaniline (1.0 eq) in an acidic ionic liquid, add ammonium thiocyanate (1.2 eq) and N-bromosuccinimide (1.1 eq).
-
Heat the reaction mixture to 80-110°C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford this compound.
Route 2: Hugerschoff Reaction
This two-step protocol involves the initial synthesis of N-(3,4-dichlorophenyl)thiourea, followed by its oxidative cyclization.
Step 1: Synthesis of N-(3,4-Dichlorophenyl)thiourea [4]
Materials:
-
3,4-Dichloroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Ammonium thiocyanate
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask, reflux a mixture of 3,4-dichloroaniline (1.0 eq), concentrated HCl (1.0 eq), and ammonium thiocyanate (1.0 eq) in water for 7 hours.
-
A white precipitate will form. Cool the mixture and filter the solid.
-
Recrystallize the crude solid from ethanol to yield pure N-(3,4-dichlorophenyl)thiourea.
Step 2: Oxidative Cyclization to this compound
This part of the protocol is a general procedure for the Hugerschoff reaction.
Materials:
-
N-(3,4-Dichlorophenyl)thiourea
-
Concentrated Sulfuric Acid
-
Bromine
-
Ice
-
Aqueous ammonia
Procedure:
-
Carefully dissolve N-(3,4-dichlorophenyl)thiourea (1.0 eq) in concentrated sulfuric acid at a low temperature (0-10°C).
-
To this solution, add a catalytic amount of bromine dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-70°C for 1-2 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the resulting suspension with aqueous ammonia to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Mandatory Visualization
Caption: One-Pot Synthesis of this compound.
Caption: Hugerschoff Reaction for this compound Synthesis.
Conclusion
Both the one-pot synthesis and the Hugerschoff reaction present viable pathways to this compound. The one-pot synthesis offers the advantage of a single step, potentially reducing overall reaction time and simplifying the workflow. The use of a recyclable ionic liquid also presents a greener alternative to traditional volatile organic solvents.[1][2] However, the initial cost of the ionic liquid and N-bromosuccinimide may be higher.
The Hugerschoff reaction, while being a two-step process, utilizes more classical and potentially cheaper reagents. The synthesis of the intermediate thiourea is straightforward. The major drawbacks of this route are the handling of highly corrosive and toxic bromine and concentrated sulfuric acid, which pose significant safety and environmental challenges, especially on a larger scale.
The choice between these two routes will depend on the specific priorities of the research or production team. For laboratories prioritizing process efficiency and environmental considerations, and where the cost of reagents is less of a concern, the one-pot synthesis in an ionic liquid may be preferable. For applications where cost is the primary driver and appropriate safety infrastructure is in place to handle hazardous reagents, the traditional Hugerschoff reaction remains a feasible option. Further optimization of the one-pot reaction to quantify the yield and the reusability of the ionic liquid would be beneficial for a more definitive cost-benefit analysis.
References
- 1. Ionic Liquids: Environment-friendly Greener Solvents for Organic Synthesis | Bentham Science [eurekaselect.com]
- 2. pharmacyjournal.in [pharmacyjournal.in]
- 3. CN101857579A - A kind of synthetic method of 2-amino-5,6-dichlorobenzothiazole - Google Patents [patents.google.com]
- 4. N-(3,4-Dichlorophenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
The Two Faces of a Promising Scaffold: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Aminobenzothiazole-Based Drug Candidates
For Immediate Release
[City, State] – The 2-aminobenzothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with a growing body of evidence supporting its potential in the development of novel therapeutics, particularly in oncology. This guide provides a comprehensive comparison of the preclinical performance of several 2-aminobenzothiazole-based drug candidates, contrasting their efficacy in controlled laboratory settings (in vitro) with their performance in living organisms (in vivo). This analysis, supported by experimental data and pathway visualizations, offers crucial insights for researchers, scientists, and professionals in the field of drug development.
Derivatives of 2-aminobenzothiazole have demonstrated potent inhibitory activity against a range of cancer-related targets, including tyrosine kinases, serine/threonine kinases, and phosphoinositide 3-kinases (PI3Ks).[1] The journey from a promising in vitro candidate to an effective agent in preclinical in vivo models is a critical step in the drug discovery pipeline. This guide synthesizes data from multiple studies to present a clear comparison of this transition for several promising compounds.
Quantitative Efficacy: A Tale of Two Environments
The following tables summarize the in vitro cytotoxic activity and in vivo tumor growth inhibition of representative 2-aminobenzothiazole analogs targeting key oncogenic proteins. This direct comparison highlights the correlation, and sometimes disparity, between cellular assays and whole-organism responses.
Table 1: In Vitro Cytotoxicity of 2-Aminobenzothiazole Analogs
| Compound ID | Target | Cancer Cell Line | IC50 (µM) |
| VEGFR-2 Inhibitors | |||
| Compound 20 | VEGFR-2 | HCT-116 (Colon) | 7.44[1][2] |
| HepG2 (Liver) | 9.99[1][2] | ||
| MCF-7 (Breast) | 8.27[1][2] | ||
| Compound 21 | VEGFR-2 | HCT-116 (Colon) | 12.14[1][2] |
| HepG2 (Liver) | 10.34[1][2] | ||
| MCF-7 (Breast) | 11.21[1][2] | ||
| Compound 23 | VEGFR-2 | HT-29, PC-3, A549, U87MG | Potent Inhibition (IC50 = 97 nM for VEGFR-2 kinase)[1] |
| EGFR Inhibitors | |||
| Compound 12 | EGFR | MCF-7 (Breast) | 2.49 ± 0.12[1] |
| Compound 13 | EGFR | HCT116 (Colon) | 6.43 ± 0.72[1][2] |
| A549 (Lung) | 9.62 ± 1.14[1][2] | ||
| A375 (Melanoma) | 8.07 ± 1.36[1][2] | ||
| PI3K Inhibitors | |||
| Compound 53 | PI3Kβ | PC-3 (Prostate) | 0.35[1] |
| DU145 (Prostate) | 0.62[1] | ||
| Compound 54 | PI3Kα | MCF-7 (Breast) | Significant growth-inhibitory activity (IC50 = 1.03 nM for PI3Kα kinase)[1] |
| CSF1R Inhibitor | |||
| Compound 3 | CSF1R | PANC02 (Pancreatic) | Potent suppressive activity (IC50 = 1.4 nM for CSF1R kinase)[1] |
Table 2: In Vivo Efficacy of Selected 2-Aminobenzothiazole Analogs
| Compound ID | Target | Animal Model | Dosing | Tumor Growth Inhibition |
| Compound 3 | CSF1R | MC38 Xenograft | 200 mg/kg (subcutaneous) | 62% reduction in tumor growth[1] |
| Compound 9a | Not specified | Human Mammary Carcinoma (MCF-7, BO, MT-1, MT-3) in nude mice | Not specified | Potent growth inhibition[3] |
| Compound 23 | VEGFR-2 | Transgenic Zebrafish Model | Dose-dependent | Inhibition of intersegmental vessel formation[1] |
Visualizing the Mechanism: Signaling Pathways and Experimental Workflows
To better understand the mechanisms of action and the processes for evaluating these compounds, the following diagrams illustrate a key signaling pathway targeted by these derivatives and a typical workflow for assessing in vitro and in vivo efficacy.
Caption: Inhibition of the VEGFR-2 signaling pathway by 2-aminobenzothiazole derivatives.
References
Comparative Docking Analysis of 2-Aminobenzothiazole Derivatives: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-aminobenzothiazole derivatives' performance in molecular docking studies against various protein targets. Supported by experimental data from recent literature, this document details methodologies and visualizes key pathways to inform future drug design and development.[1]
The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1] This guide focuses on the comparative analysis of recently developed 2-aminobenzothiazole-based inhibitors, highlighting their potential as therapeutic agents in oncology and other diseases. The data herein is sourced from peer-reviewed studies, offering a valuable resource for the rational design of next-generation therapeutics.[1]
Performance Comparison of 2-Aminobenzothiazole Inhibitors
The following table summarizes quantitative data from a comparative study of novel 2-aminobenzothiazole derivatives targeting the PI3Kγ enzyme, a key component in the frequently dysregulated PI3K/AKT/mTOR signaling pathway in cancer.[1][2][3]
| Compound ID | LibDock Score | Biological Activity | Target Protein | PDB Code |
| OMS1 | 113.524 | 47% inhibition @ 100 µM | PI3Kγ | 7JWE |
| OMS2 | 121.194 | 48% inhibition @ 100 µM | PI3Kγ | 7JWE |
| OMS5 | 118.069 | IC50: 22.13 - 61.03 µM | PI3Kγ | 7JWE |
| OMS14 | 134.458 | IC50: 22.13 - 61.03 µM | PI3Kγ | 7JWE |
| OMS15 | 138.055 | Not Reported | PI3Kγ | 7JWE |
| OMS16 | 153.032 | Not Reported | PI3Kγ | 7JWE |
| Gedatolisib (Reference) | 81.11 | Co-crystallized Ligand | PI3Kγ | 7JWE |
Data sourced from Salih, O. M., et al. (2024).[1]
Experimental Protocols
Reproducibility and validation are critical in scientific research. The following sections outline the methodologies employed in the cited studies for molecular docking.
Molecular Docking Protocol for PI3Kγ Inhibitors
The in silico analysis of 2-aminobenzothiazole derivatives against PI3Kγ was performed as follows:[1]
-
Protein Preparation: The three-dimensional crystal structure of the PI3Kγ protein complexed with the inhibitor gedatolisib was obtained from the Protein Data Bank (PDB code: 7JWE).[1][2][3] The protein structure was prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate atom types and charges.
-
Ligand Preparation: The 2-aminobenzothiazole derivatives were sketched in 2D and converted to 3D structures. Energy minimization was subsequently performed using the CHARMm force field.[1]
-
Active Site Definition: The binding site was defined based on the co-crystallized ligand (gedatolisib) within the ATP-binding domain of the PI3Kγ enzyme.[1][2][3]
-
Ligand Docking: The prepared 2-aminobenzothiazole derivatives were docked into the defined active site of the PI3Kγ protein using the LibDock algorithm with its default settings. The resulting poses were scored, with higher LibDock scores indicating more favorable binding interactions.[1]
-
Docking Validation: To validate the docking protocol, the co-crystallized ligand was removed from the binding site and then redocked. The root-mean-square deviation (RMSD) between the docked pose and the original crystal structure pose was calculated. An RMSD value of less than 2 Å is generally considered an acceptable validation.[2][3]
Visualizing Molecular Interactions and Pathways
Experimental Workflow for Comparative Docking Studies
The following diagram illustrates the general workflow for the comparative molecular docking studies described.
PI3K/AKT/mTOR Signaling Pathway Inhibition
The PI3K/AKT/mTOR pathway is a critical signaling network that regulates cell metabolism, growth, proliferation, and survival.[2][3] The inhibitory action of the studied 2-aminobenzothiazole derivatives on PI3Kγ is depicted in the following diagram.
References
Safety Operating Guide
Essential Safety and Operational Guide for 2-Amino-4,5-dichlorobenzothiazole
This guide provides critical safety, handling, and disposal information for 2-Amino-4,5-dichlorobenzothiazole, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from the available Safety Data Sheet (SDS) and general safety practices for handling aromatic amines and chlorinated compounds.[1][2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary line of defense against potential exposure when handling this compound. The following table summarizes the required PPE.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to dust or vapors.[3][4] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[2][5][6] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[2][6][7] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[3][5] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[3][6] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions.[1][5] |
Operational Plan: Step-by-Step Handling Protocol
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[8]
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[2]
2. Handling the Compound:
-
Weighing: When weighing the solid compound, use a balance inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.[3]
-
Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.
-
General Handling: Avoid creating dust.[2] All manipulations should be carried out in a well-ventilated area, preferably within a certified chemical fume hood.[2][9] Wash hands thoroughly after handling.[9]
3. In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if skin irritation occurs.[2][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[2][9]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.[2][9]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[8]
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Unused Compound: Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
-
Contaminated Labware (e.g., pipette tips, gloves, weighing paper): Place in a designated solid hazardous waste container.[3]
-
-
Liquid Waste:
-
Solutions: Collect all solutions containing this compound in a labeled, sealed, and appropriate solvent waste container. This should be designated for halogenated organic waste.
-
-
General Disposal Guidelines:
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and associated hazard symbols.
-
Segregation: Do not mix with incompatible waste streams.
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Regulations: All disposal must be in accordance with local, state, and federal regulations.[2][9]
-
Visual Workflow for Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound.
Caption: Operational and Disposal Workflow for this compound.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 7. tandfonline.com [tandfonline.com]
- 8. georganics.sk [georganics.sk]
- 9. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
